tert-Butyl (6-bromopyridin-3-yl)carbamate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(6-bromopyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-7-4-5-8(11)12-6-7/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFAQGJWQMNXLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428406 | |
| Record name | tert-Butyl (6-bromopyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218594-15-1 | |
| Record name | tert-Butyl (6-bromopyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-2-bromopyridine, 5-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
tert-Butyl (6-bromopyridin-3-yl)carbamate chemical properties
An In-depth Technical Guide to tert-Butyl (6-bromopyridin-3-yl)carbamate
Introduction
This compound is a heterocyclic organic compound widely utilized as a key building block in medicinal chemistry and drug development. Its structure incorporates a pyridine ring, a bromine atom, and a tert-butoxycarbonyl (Boc) protected amine group. This combination of functional groups makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, particularly those targeting various signaling pathways. The Boc group serves as a stable protecting group for the amine, which can be selectively removed under acidic conditions. The bromine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents onto the pyridine core. This guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications.
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference(s) |
| CAS Number | 218594-15-1 | |
| Molecular Formula | C₁₀H₁₃BrN₂O₂ | [1] |
| Molecular Weight | 273.13 g/mol | [1][2] |
| IUPAC Name | This compound | |
| Synonyms | tert-butyl N-(6-bromopyridin-3-yl)carbamate, tert-butyl 6-bromo-3-pyridinylcarbamate | [2] |
| Physical Form | Solid | |
| Boiling Point | 301°C at 760 mmHg | [2] |
| Density | 1.453 g/cm³ | [2] |
| Refractive Index | 1.573 | [2] |
| Flash Point | 135.8°C | [2] |
| Vapor Pressure | 0.00109 mmHg at 25°C | [2] |
| InChI | InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-7-4-5-8(11)12-6-7/h4-6H,1-3H3,(H,13,14) | [2] |
| InChIKey | LSFAQGJWQMNXLP-UHFFFAOYSA-N | |
| Purity | Typically ≥95% |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals for the tert-butyl group (a singlet around 1.5 ppm), protons on the pyridine ring (in the aromatic region, typically 7.0-8.5 ppm), and the N-H proton of the carbamate (a broad singlet).
-
¹³C NMR: The carbon NMR would display a characteristic signal for the quaternary carbon of the tert-butyl group around 80 ppm, the methyl carbons around 28 ppm, and signals for the aromatic carbons of the pyridine ring.[3]
-
IR Spectroscopy: The infrared spectrum would feature characteristic absorption bands for the N-H stretch (around 3300-3400 cm⁻¹), C=O stretch of the carbamate (around 1700-1725 cm⁻¹), and C-N and C-O stretches.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 5-amino-2-bromopyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Methodology:
-
Reaction Setup: To a solution of 5-amino-2-bromopyridine (1.0 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) (0.1-1.2 equivalents).
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.
Boc-Deprotection Protocol
The removal of the Boc protecting group is a standard procedure to liberate the free amine, which can then be used in subsequent reactions.
Methodology:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in a solvent such as dichloromethane (DCM), dioxane, or methanol.
-
Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA) (5-10 equivalents) or hydrochloric acid (HCl) in dioxane (4M solution), to the mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, remove the solvent and excess acid under reduced pressure. The resulting product, 5-amino-2-bromopyridine, is often obtained as a salt (e.g., trifluoroacetate or hydrochloride) and can be used directly or neutralized with a base.[4]
Reactivity, and Applications in Drug Development
The primary utility of this compound lies in its role as a bifunctional intermediate. The Boc-protected amine and the bromo-substituent are key to its versatility. The carbamate group is a robust protecting group that is stable under a variety of reaction conditions but can be cleanly removed when needed.[5] This allows for selective reactions at the bromine position.
The bromine atom on the pyridine ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide array of functional groups, which is a critical strategy in the synthesis of compound libraries for drug discovery. For instance, it can be used as a reactant in the industrial manufacturing of kinase inhibitors, such as Akt kinase inhibitors.[6]
References
- 1. 218594-15-1|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 218594-15-1 [chemnet.com]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tert-butyl 2-broMo-6-chloropyridin-3-ylcarbaMate | 1227958-32-8 [chemicalbook.com]
An In-depth Technical Guide to the Structure and Synthesis of tert-Butyl (6-bromopyridin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthesis of tert-butyl (6-bromopyridin-3-yl)carbamate, a key building block in medicinal chemistry and drug discovery. This document details its chemical properties, provides established synthesis protocols with quantitative data, and illustrates the synthetic pathway.
Chemical Structure and Properties
This compound is a carbamate-protected derivative of 6-bromopyridin-3-amine. The introduction of the tert-butoxycarbonyl (Boc) protecting group enhances its solubility in organic solvents and allows for selective reactions at other positions of the pyridine ring.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 218594-15-1 | [1] |
| Molecular Formula | C₁₀H₁₃BrN₂O₂ | [1] |
| Molecular Weight | 273.13 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | tert-butyl 6-bromo-3-pyridinylcarbamate | [1] |
| Appearance | Solid | [1] |
| Purity | ≥95% | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
| InChI Key | LSFAQGJWQMNXLP-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the protection of the amino group of 6-bromopyridin-3-amine with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in an aprotic solvent, often in the presence of a base to facilitate the reaction.
General Reaction Scheme
The synthesis involves the nucleophilic attack of the amino group of 6-bromopyridin-3-amine on one of the carbonyl carbons of di-tert-butyl dicarbonate. The reaction proceeds via a tetrahedral intermediate, which then collapses to form the desired carbamate, along with the byproducts tert-butanol and carbon dioxide.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Protocol 1: General Procedure with a Base
This protocol is based on standard methods for the Boc protection of amines.[2][3]
Materials:
-
6-Bromopyridin-3-amine
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equivalents)
-
Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP) (1.1 - 1.5 equivalents)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Dissolve 6-bromopyridin-3-amine (1.0 equivalent) in anhydrous THF or DCM.
-
Add triethylamine or DMAP (1.1 - 1.5 equivalents) to the solution.
-
Add di-tert-butyl dicarbonate (1.1 - 1.5 equivalents) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.
Protocol 2: Procedure without an added organic base
This method is adapted from general procedures for Boc protection where the amine itself can act as a base, or the reaction proceeds without a strong base.[4]
Materials:
-
6-Bromopyridin-3-amine
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0 - 1.2 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
tert-Butyl methyl ether (MTBE)
-
0.1 N aqueous HCl
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 6-bromopyridin-3-amine (1.0 equivalent) in anhydrous THF.
-
Add di-tert-butyl dicarbonate (1.0 - 1.2 equivalents) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Add saturated aqueous sodium bicarbonate solution to the reaction mixture.
-
Extract the mixture with tert-butyl methyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with 0.1 N aqueous HCl followed by saturated aqueous sodium bicarbonate solution.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the product.
Table 2: Summary of a Representative Synthesis
| Parameter | Value |
| Starting Material | 6-Bromopyridin-3-amine |
| Reagent | Di-tert-butyl dicarbonate |
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Temperature | Room Temperature |
| Reaction Time | 2 hours |
| Reported Yield | 80-90% (for similar aminopyridines) |
| Purification | Column Chromatography |
Note: The yield is based on a general procedure for aminopyridine protection and may vary for the specific substrate.
Logical Workflow for Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis.
Conclusion
This compound is a valuable synthetic intermediate. Its preparation via Boc protection of 6-bromopyridin-3-amine is a straightforward and high-yielding process. The protocols and data presented in this guide offer a solid foundation for researchers and scientists in the field of drug development to synthesize and utilize this versatile building block in their research endeavors.
References
Spectroscopic Profile of tert-Butyl (6-bromopyridin-3-yl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Predicted Spectroscopic Data
Molecular Formula: C₁₀H₁₃BrN₂O₂ Molecular Weight: 273.13 g/mol
The structure of tert-Butyl (6-bromopyridin-3-yl)carbamate incorporates a 6-bromopyridine ring and a tert-butoxycarbonyl (Boc) protecting group. The following tables summarize the predicted spectroscopic data based on these structural features.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring, the N-H proton of the carbamate, and the highly shielded protons of the tert-butyl group. The characteristic singlet of the Boc group is a strong indicator of its presence.[1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3 | d | 1H | H-2 (Pyridine) |
| ~7.9 | dd | 1H | H-4 (Pyridine) |
| ~7.4 | d | 1H | H-5 (Pyridine) |
| ~7.0 | br s | 1H | N-H (Carbamate) |
| 1.51 | s | 9H | -C(CH₃)₃ (Boc)[2] |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Coupling constants (J) are predicted to be in the typical range for pyridyl systems.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will display signals for the carbon atoms of the pyridine ring and the carbamate group. The chemical shifts are influenced by the electronegativity of the nitrogen and bromine atoms and the carbamate functionality.
| Chemical Shift (δ, ppm) | Assignment |
| ~152.5 | C=O (Carbamate)[2] |
| ~145 | C-2 (Pyridine) |
| ~141 | C-6 (Pyridine, C-Br) |
| ~137 | C-4 (Pyridine) |
| ~133 | C-3 (Pyridine, C-N) |
| ~128 | C-5 (Pyridine) |
| ~81 | -C(CH₃)₃ (Boc)[2] |
| 28.3 | -C(CH₃)₃ (Boc)[2] |
Solvent: CDCl₃, Broadband proton-decoupled.
Predicted IR Data
The infrared spectrum is characterized by absorption bands typical for N-H and C=O stretching in the carbamate group, as well as vibrations from the aromatic pyridine ring. N-Boc protected amines typically show a characteristic C=O absorption between 1702–1712 cm⁻¹.[3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3400 | Medium | N-H Stretch (Carbamate) |
| ~2980 | Medium | C-H Stretch (aliphatic, tert-butyl) |
| ~1710 | Strong | C=O Stretch (Amide I, Carbamate)[3] |
| ~1600, ~1470 | Medium | C=C & C=N Stretch (Pyridine ring) |
| ~1520 | Medium | N-H Bend (Amide II) |
| ~1160 | Strong | C-O Stretch (Carbamate) |
| ~1050 | Medium | C-Br Stretch |
Sample preparation: KBr pellet or thin film.
Predicted Mass Spectrometry (MS) Data
The mass spectrum, typically acquired using electron ionization (EI), is expected to show a molecular ion peak. Due to the presence of bromine, a characteristic M+2 peak with nearly equal intensity to the molecular ion peak will be observed, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[4] Fragmentation is likely to occur through the loss of the tert-butyl group or the entire Boc group, and cleavage of the pyridine ring.[4]
| m/z | Relative Abundance (%) | Assignment |
| 272/274 | Moderate | [M]⁺, Molecular ion (⁷⁹Br / ⁸¹Br isotopes) |
| 216/218 | High | [M - C₄H₈]⁺, Loss of isobutylene |
| 172/174 | High | [M - C₅H₉O₂]⁺, Loss of Boc group |
| 157/159 | Moderate | [C₅H₄BrN]⁺, Bromopyridine fragment |
| 78 | High | [C₅H₄N]⁺, Pyridyl cation (loss of Br)[4] |
| 57 | High | [C₄H₉]⁺, tert-butyl cation |
Ionization method: Electron Ionization (EI).
Experimental Protocols
The following sections detail generalized protocols for the acquisition of spectroscopic data for organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be clear.
-
Transfer: Filter the solution into a 5 mm NMR tube.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: The data is acquired on an NMR spectrometer, for example, a 400 MHz instrument.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Signal-to-noise ratio is improved by acquiring multiple scans (e.g., 16-64).
-
-
¹³C NMR Acquisition:
-
Acquire a broadband proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each unique carbon.
-
Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections on the resulting spectrum.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Place the powder into a pellet-forming die and apply pressure (several tons) to form a transparent or translucent pellet.
-
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone).
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
-
-
Instrumentation: Place the prepared sample (pellet or plate) in the sample holder of an FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty spectrometer.
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
The typical spectral range is 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds, a direct insertion probe or gas chromatography (GC-MS) inlet can be used. The sample is vaporized by heating in a vacuum.
-
Ionization:
-
The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This is known as Electron Ionization (EI).
-
This process removes an electron from the molecule to form a radical cation, known as the molecular ion (M⁺).
-
-
Fragmentation: The high energy of EI often causes the molecular ion to be unstable, leading it to fragment into smaller, charged ions and neutral radicals.
-
Mass Analysis:
-
The positively charged ions (molecular ion and fragment ions) are accelerated by an electric field.
-
They then travel through a magnetic field or a quadrupole mass analyzer, which separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection: An electron multiplier or other detector records the abundance of ions at each m/z value.
-
Data Presentation: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using the spectroscopic methods described.
Caption: Workflow for Spectroscopic Analysis of an Organic Compound.
References
Technical Guide: Solubility and Synthetic Applications of tert-Butyl (6-bromopyridin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
tert-Butyl (6-bromopyridin-3-yl)carbamate is a bifunctional molecule of significant interest in medicinal chemistry. The presence of a Boc-protected amine and a bromine-substituted pyridine ring makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors. The Boc-protecting group offers stability under various reaction conditions and can be selectively removed, while the bromo-substituent serves as a handle for various cross-coupling reactions to introduce molecular diversity. Understanding the solubility of this intermediate is crucial for its effective use in synthetic protocols, including reaction setup, purification, and formulation studies.
Solubility of this compound
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. This highlights a gap in the publicly available physicochemical data for this compound.
Qualitative Solubility Profile
Based on the solubility of structurally analogous compounds, such as other N-Boc protected brominated heterocycles, a qualitative solubility profile for this compound can be inferred. It is anticipated to be a solid at room temperature.
Table 1: Estimated Qualitative Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Dichloromethane (DCM) | High | Structurally similar compounds show high solubility. |
| Chloroform | High | Similar polarity to DCM. |
| Tetrahydrofuran (THF) | Moderate to High | Good solvent for a wide range of organic compounds. |
| Ethyl Acetate (EtOAc) | Moderate | Commonly used for extraction and chromatography of similar compounds. |
| Acetone | Moderate | Polar aprotic solvent capable of dissolving many organic solids. |
| Acetonitrile (MeCN) | Moderate | Polar aprotic solvent. |
| Methanol (MeOH) | Low to Moderate | Polarity might be too high for optimal solubility. |
| Ethanol (EtOH) | Low to Moderate | Polarity might be too high for optimal solubility. |
| Hexanes/Heptane | Low | Non-polar solvent, unlikely to dissolve the polar carbamate. |
| Water | Very Low | The organic nature of the molecule suggests poor aqueous solubility. |
Note: This table presents estimated qualitative solubility and should be confirmed by experimental determination.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the saturation shake-flask method, a widely accepted technique for equilibrium solubility measurement.[1]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or orbital shaker
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the same organic solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-calibrated HPLC or other suitable analytical method to determine the concentration of the dissolved compound.
-
-
Calculation:
-
Calculate the solubility of this compound in the chosen solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.
-
Synthesis and Applications
This compound is typically synthesized from commercially available 6-bromopyridin-3-amine through a standard Boc-protection reaction.
Synthetic Workflow
The following diagram illustrates a typical laboratory-scale synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Application in Kinase Inhibitor Development
Derivatives of 6-aminopyridine are known to be valuable scaffolds in the design of kinase inhibitors. The amino group can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, while the rest of the molecule can be modified to achieve potency and selectivity. The bromo-substituent on this compound allows for the introduction of various functionalities through cross-coupling reactions, which is a key strategy in exploring the structure-activity relationship (SAR) of potential kinase inhibitors.
The following diagram provides a simplified, exemplary representation of a generic MAP kinase signaling pathway, a common target for inhibitors developed from scaffolds related to this compound.
Caption: Exemplary MAP kinase signaling pathway targeted by kinase inhibitors.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in drug discovery, particularly in the development of kinase inhibitors. While quantitative solubility data is currently lacking in the public domain, this guide provides a framework for its experimental determination. The outlined synthetic workflow and the context of its application in targeting signaling pathways underscore its importance for researchers in the field. Further characterization of its physicochemical properties, including solubility, will undoubtedly facilitate its broader application in organic synthesis and medicinal chemistry.
References
Navigating the Purity and Stability of tert-Butyl (6-bromopyridin-3-yl)carbamate: A Technical Guide
For researchers, scientists, and professionals in drug development, understanding the purity and stability of key chemical intermediates is paramount. This in-depth technical guide focuses on tert-Butyl (6-bromopyridin-3-yl)carbamate, a crucial building block in the synthesis of various pharmaceutical compounds. This document provides a comprehensive overview of its purity profile, stability characteristics, and recommended handling procedures, drawing from commercially available data and general chemical principles.
Purity Profile
Commercially available this compound typically exhibits a purity of 95% or greater. Analysis of various supplier specifications and certificates of analysis indicates that the primary methods for purity assessment are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Table 1: Summary of Typical Purity Data
| Parameter | Typical Specification | Analytical Method |
| Purity | ≥95.0% | ¹H NMR |
| Identity Confirmation | Consistent with structure | ¹H NMR, MS |
| Appearance | White to off-white solid | Visual Inspection |
Stability and Storage
The stability of this compound is intrinsically linked to the nature of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is known for its stability under basic conditions but is susceptible to cleavage under acidic conditions.
Key Stability Considerations:
-
pH: The compound is expected to be stable in neutral and basic aqueous solutions. However, in acidic environments, the Boc group can be readily cleaved, yielding 6-bromopyridin-3-amine.
-
Temperature: For long-term storage, it is recommended to keep the compound at 2-8°C.[1] Elevated temperatures may promote degradation over time.
-
Atmosphere: To prevent potential reactions with atmospheric components, storage under an inert atmosphere (e.g., nitrogen or argon) is advised.[1]
-
Light and Humidity: While specific photostability and hygroscopicity data are not available, it is good practice to store the compound in a tightly sealed, opaque container to protect it from light and moisture.
Table 2: Recommended Storage Conditions
| Condition | Recommendation |
| Temperature | 2-8°C |
| Atmosphere | Inert (e.g., Nitrogen, Argon) |
| Container | Tightly sealed, opaque |
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively published. However, based on general organic chemistry principles and analogous procedures, the following sections outline plausible methodologies.
Synthesis: Boc Protection of 6-bromopyridin-3-amine
The synthesis of this compound is typically achieved through the reaction of 6-bromopyridin-3-amine with di-tert-butyl dicarbonate (Boc₂O).
General Experimental Protocol:
-
Dissolution: Dissolve 6-bromopyridin-3-amine in a suitable aprotic solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.
-
Base Addition (Optional but Recommended): Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the solution to act as a proton scavenger.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.2 equivalents) in the same solvent to the reaction mixture at room temperature or 0°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water or a mild aqueous acid (e.g., ammonium chloride solution). Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified.
Purification
The primary methods for purifying this compound are column chromatography and recrystallization.
Column Chromatography:
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is typically effective. The optimal solvent system would need to be determined empirically using TLC. A common starting point is a gradient from 10% to 50% ethyl acetate in hexanes.
Recrystallization:
-
A suitable solvent system for recrystallization would likely involve a polar solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below, and a non-polar co-solvent. A mixture of ethanol/water, isopropanol/water, or ethyl acetate/hexanes could be explored.
Analytical Methods
¹H NMR Spectroscopy:
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common solvents.
-
Expected Chemical Shifts (in CDCl₃, approximate):
-
Pyridyl Protons: Signals in the aromatic region (δ 7.0-8.5 ppm).
-
NH Proton: A broad singlet, the chemical shift of which can be concentration-dependent.
-
tert-Butyl Protons: A sharp singlet around δ 1.5 ppm, integrating to 9 protons.
-
High-Performance Liquid Chromatography (HPLC):
While a specific validated method is not publicly available, a general reverse-phase HPLC method could be developed.
-
Column: A C18 column is a standard choice.
-
Mobile Phase: A gradient of acetonitrile or methanol in water, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Detection: UV detection at a wavelength where the pyridine ring absorbs, typically around 254 nm.
Conclusion
This compound is a stable compound when stored under recommended conditions of refrigeration and an inert atmosphere. Its purity is reliably assessed by NMR and MS, with typical commercial grades being ≥95%. While detailed, compound-specific experimental protocols for synthesis, purification, and analysis are not widely published, established methods for Boc protection, column chromatography, and standard analytical techniques provide a solid foundation for its handling and quality control in a research and development setting. Adherence to the storage and handling guidelines outlined in this document is crucial for maintaining the integrity and purity of this important synthetic intermediate.
References
Technical Guide on the Safety and Handling of tert-Butyl (6-bromopyridin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling procedures for tert-Butyl (6-bromopyridin-3-yl)carbamate (CAS No: 218594-15-1). The information herein is intended to support laboratory personnel in the safe management of this compound throughout its lifecycle, from receipt to disposal.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
GHS Pictogram:
Signal Word: Warning
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 218594-15-1 |
| Molecular Formula | C₁₀H₁₃BrN₂O₂ |
| Molecular Weight | 273.13 g/mol |
| Appearance | Solid |
| Purity | ≥95% |
| Storage Temperature | 2-8°C under an inert atmosphere |
Safe Handling and Storage Protocols
Adherence to proper handling and storage protocols is critical to minimize exposure and ensure the stability of the compound.
Handling
-
Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
-
Personal Protective Equipment (PPE):
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.
Storage
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] The recommended storage temperature is between 2-8°C under an inert atmosphere.
-
Incompatibilities: Keep away from strong oxidizing agents.
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing. Wash skin with generous quantities of running water and non-abrasive soap. Cover the affected area with an emollient. Seek medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Accidental Release Measures
-
Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE as described in Section 3.1. Ensure adequate ventilation.
-
Containment and Cleaning: For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.[2] Do not let the product enter drains.
Disposal Considerations
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
-
Waste Segregation: Segregate waste containing this compound into a designated "Halogenated Organic Waste" stream. Do not mix with non-halogenated waste.
-
Disposal Method: The recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] All disposal activities must be in compliance with federal, state, and local regulations.[1] Engage a licensed hazardous waste disposal company for final disposition.
Experimental Workflow and Safety Logic
The following diagrams illustrate the logical workflow for handling this compound and the decision-making process for safety procedures.
Caption: General laboratory workflow for handling the compound.
References
The Strategic Utility of tert-Butyl (6-bromopyridin-3-yl)carbamate in Modern Medicinal Chemistry
A comprehensive analysis of a versatile building block in the development of targeted therapeutics, particularly in the realm of kinase inhibitors.
For Immediate Release
In the landscape of contemporary drug discovery and development, the strategic use of well-defined chemical scaffolds is paramount to the efficient synthesis of novel therapeutic agents. Among these, tert-Butyl (6-bromopyridin-3-yl)carbamate has emerged as a pivotal building block, offering medicinal chemists a versatile platform for the construction of complex molecules, most notably potent and selective kinase inhibitors. This in-depth technical guide explores the multifaceted applications of this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, reactivity, and utility in the creation of next-generation targeted therapies.
The core value of this compound lies in its inherent chemical functionalities. The Boc-protected amine at the 3-position allows for controlled and regioselective reactions, while the bromine atom at the 6-position serves as a versatile handle for a variety of cross-coupling reactions. This strategic arrangement enables the systematic and modular construction of diverse compound libraries, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Application in the Synthesis of Kinase Inhibitors
A significant application of this compound is in the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. The pyridine core of the molecule can effectively mimic the hinge-binding region of ATP in the kinase active site, while the substituent introduced at the 6-position via cross-coupling can be tailored to achieve high potency and selectivity for the target kinase.
A notable example is the use of a derivative, tert-butyl --INVALID-LINK--carbamate, in the synthesis of novel thienopyridine-based tyrosine kinase inhibitors targeting the Recepteur d'Origine Nantais (RON) kinase and the c-Met kinase, both of which are implicated in tumor growth and metastasis.
Quantitative Biological Data
The following table summarizes the in vitro activity of a representative thienopyridine-based inhibitor synthesized using a derivative of this compound.
| Compound ID | Target Kinase | IC50 (nM) |
| 14d | RON | 15 |
| c-Met | 25 |
Table 1: In vitro inhibitory activity of a thienopyridine-based kinase inhibitor.
Experimental Protocols
The synthesis of kinase inhibitors from this compound and its derivatives frequently employs palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
General Protocol for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the coupling of an aryl or heteroaryl boronic acid with a derivative of this compound.
Materials:
-
tert-Butyl --INVALID-LINK--carbamate
-
Aryl/heteroaryl boronic acid or boronate ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried reaction vessel, combine tert-butyl --INVALID-LINK--carbamate (1 equivalent), the boronic acid/ester (1.1-1.5 equivalents), the palladium catalyst (0.02-0.1 equivalents), and the base (2-3 equivalents).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, extracting the product with a suitable organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Logical Relationships
The strategic use of this compound in the synthesis of kinase inhibitors allows for the modulation of key cellular signaling pathways involved in cancer progression. The following diagrams illustrate a simplified representation of the RON kinase signaling pathway and a typical experimental workflow for the synthesis and evaluation of inhibitors derived from this building block.
Reactivity of the Bromine Atom in tert-Butyl (6-bromopyridin-3-yl)carbamate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl (6-bromopyridin-3-yl)carbamate is a pivotal building block in modern medicinal chemistry and organic synthesis. The strategic placement of the bromine atom at the 6-position of the pyridine ring, activated by the electron-withdrawing nature of the ring nitrogen and modulated by the tert-butoxycarbonyl (Boc) protected amino group at the 3-position, renders this molecule highly susceptible to a variety of palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the reactivity of the bromine atom in this substrate, focusing on key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Detailed experimental protocols, quantitative data from representative systems, and mechanistic diagrams are presented to serve as a robust resource for researchers in drug discovery and development.
Introduction: Chemical Profile and Synthetic Utility
This compound, with the CAS Number 218594-15-1, is a solid compound at room temperature.[1] The presence of the reactive C-Br bond, coupled with the Boc-protected amine, makes it an exceptionally versatile intermediate. The Boc group serves a dual purpose: it modulates the electronic properties of the pyridine ring and acts as a protecting group for the amine, which can be deprotected in a later synthetic step to allow for further functionalization.
The primary utility of this compound lies in its ability to undergo palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[2][3] These reactions enable the facile synthesis of complex biaryl, heteroaryl, and substituted amine structures that are prevalent in pharmacologically active molecules.[3][4]
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron species with an organic halide.[5][6] For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 6-position of the pyridine ring.
Representative Reaction Conditions
The success of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system.[5] While specific data for this compound is not extensively published, the conditions used for the closely related 6-bromopyridin-3-amine provide an excellent starting point for optimization.[2]
| Component | Example Reagents and Conditions | Role | Reference |
| Palladium Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)), Pd(OAc)₂ (Palladium(II) acetate) | Active catalyst for the cross-coupling cycle | [2][5] |
| Ligand | SPhos, P(t-Bu)₃ (Tri-tert-butylphosphine) | Stabilizes the palladium center and facilitates oxidative addition and reductive elimination | [2][7] |
| Base | K₃PO₄ (Potassium phosphate), K₂CO₃ (Potassium carbonate), Cs₂CO₃ (Cesium carbonate) | Activates the boronic acid and facilitates the transmetalation step | [2][5] |
| Boronic Acid/Ester | Arylboronic acids, Heteroarylboronic acids, Potassium aryltrifluoroborates | Source of the new carbon substituent | [5][8] |
| Solvent | 1,4-Dioxane/Water, DMF (Dimethylformamide), Toluene | Solubilizes reactants and influences reaction rate and yield | [2][5] |
| Temperature | 85-150 °C (Conventional or Microwave Heating) | Provides energy to overcome activation barriers | [5][9] |
Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from procedures for similar aminobromopyridines.[9]
-
Reaction Setup: In a dry Schlenk flask or microwave vial, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[2][9]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2][9]
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and, if necessary, a separate ligand.[5][9]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.[5][9]
-
Heating: Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 85–95 °C) for the required time (typically 3-18 hours), or heat in a microwave reactor (e.g., 120-150 °C for 10-30 minutes).[5][9] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.[2]
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine.[4][10] This reaction is instrumental in synthesizing N-aryl and N-heteroaryl amines, which are common motifs in pharmaceuticals. For this compound, this allows for the introduction of a new amino substituent at the 6-position.
Representative Reaction Conditions
The choice of ligand is particularly critical in Buchwald-Hartwig amination to promote the C-N bond-forming reductive elimination step.[4] Strong, non-nucleophilic bases are typically required.
| Component | Example Reagents and Conditions | Role | Reference |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ | Source of the active Pd(0) catalyst | [4][11] |
| Ligand | XPhos, RuPhos, t-BuXPhos, t-BuBrettPhos | Bulky, electron-rich phosphine ligands that facilitate the catalytic cycle | [11][12] |
| Base | NaOt-Bu (Sodium tert-butoxide), LiHMDS (Lithium bis(trimethylsilyl)amide), Cs₂CO₃ | Deprotonates the amine coupling partner | [2][11] |
| Amine | Primary amines, Secondary amines, Ammonia equivalents | The nitrogen nucleophile | [4][13] |
| Solvent | Toluene, Tetrahydrofuran (THF) | Anhydrous, non-polar aprotic solvents are typical | [2][4] |
| Temperature | 65-110 °C | Reaction temperatures vary based on substrate reactivity | [2][9] |
Detailed Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guide based on established methods.[2][4]
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., NaOt-Bu).
-
Reactant Addition: Add this compound and the amine coupling partner.
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene) via syringe.
-
Heating: Seal the flask and heat the reaction mixture to the required temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction carefully (e.g., with a saturated aqueous solution of ammonium chloride if LiHMDS is used), and dilute with an organic solvent.[2]
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to afford the desired N-substituted product.
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds
The Sonogashira coupling reaction is a highly efficient method for forming a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne.[14] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important structures in materials science and medicinal chemistry.[15]
Representative Reaction Conditions
Classic Sonogashira conditions employ a palladium catalyst and a copper(I) co-catalyst. However, copper-free conditions have also been developed to avoid issues with alkyne homocoupling.[15][16]
| Component | Example Reagents and Conditions | Role | Reference |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Primary catalyst for the C-C bond formation | [16] |
| Copper(I) Co-catalyst | CuI (Copper(I) iodide) | Facilitates the transmetalation step by forming a copper acetylide | [14] |
| Ligand | PPh₃ (Triphenylphosphine) or other phosphine ligands | Stabilizes the palladium catalyst | [16] |
| Base | Et₃N (Triethylamine), Piperidine, Diisopropylamine | Acts as both a base and often as the solvent | [16] |
| Alkyne | Terminal alkynes (Aryl or Alkyl) | The C(sp) coupling partner | [14] |
| Solvent | THF, DMF, Acetonitrile | Used to solubilize reagents, especially in copper-free variants | [14][15] |
| Temperature | Room Temperature to 80 °C | Reactions are often run under mild conditions | [14][15] |
Detailed Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol describes a typical copper-catalyzed Sonogashira reaction.
-
Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 equiv) and the terminal alkyne (1.2-1.5 equiv) in a suitable solvent (e.g., THF or Et₃N).
-
Inert Atmosphere: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and the copper(I) iodide (CuI) catalyst to the flask under a positive pressure of inert gas.
-
Base Addition: If not used as the solvent, add the amine base (e.g., Et₃N).
-
Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues. Wash the filter cake with an organic solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the desired arylalkyne product.
Visualization: Sonogashira Catalytic Cycle
Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.
General Experimental Workflow
The execution of these cross-coupling reactions follows a standardized workflow that ensures safety, reproducibility, and purity of the final product.
References
- 1. This compound | 218594-15-1 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
Role of the Boc protecting group in tert-Butyl (6-bromopyridin-3-yl)carbamate
An In-Depth Technical Guide to the Role of the Boc Protecting Group in tert-Butyl (6-bromopyridin-3-yl)carbamate
For: Researchers, Scientists, and Drug Development Professionals
**Executive Summary
In the landscape of modern synthetic organic chemistry, particularly within drug discovery and development, the use of protecting groups is a cornerstone of strategy. This guide focuses on this compound, a versatile building block whose synthetic utility is critically dependent on the tert-butyloxycarbonyl (Boc) protecting group. The Boc group serves to temporarily mask the reactivity of the amino functionality on the pyridine ring, thereby enabling selective chemical transformations at other sites. This document provides a detailed examination of the Boc group's role in modulating reactivity, detailed experimental protocols for its installation and removal, and its application in key synthetic reactions such as palladium-catalyzed cross-couplings.
Introduction to Protecting Group Strategy
Multi-step organic synthesis often requires the sequential modification of different functional groups within a molecule. A significant challenge arises when a reagent intended for one functional group can also react with another. Protecting groups are chemical moieties that are temporarily attached to a reactive site to render it inert to specific reaction conditions.[1] An ideal protecting group should be easy to introduce, stable during subsequent synthetic steps, and readily removable under mild conditions that do not affect the rest of the molecule.[1]
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in non-peptide chemistry.[2][3] Its popularity stems from its general stability towards nucleophiles and basic conditions, and its facile cleavage under acidic conditions.[4][5] In the context of this compound, the Boc group is indispensable for unlocking the synthetic potential of the 2-bromo-5-aminopyridine scaffold.
The Core Function of the Boc Group in this compound
The primary role of the Boc group in this compound is to deactivate the amino group at the 3-position of the pyridine ring, thereby allowing for selective chemistry to be performed at the 6-position.
-
Modulation of Reactivity : Amines are both nucleophilic and basic.[1] The Boc group, being an electron-withdrawing carbamate, significantly reduces the nucleophilicity and basicity of the attached nitrogen atom. This prevents unwanted side reactions such as N-alkylation, N-acylation, or protonation during subsequent synthetic steps, particularly those involving electrophiles or strong bases.
-
Enabling Selective C-C and C-N Bond Formation : The bromine atom at the 6-position is a versatile handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). With the amino group masked, these reactions can proceed cleanly at the C-Br bond without interference. For instance, Suzuki coupling reactions with boronic acids can be performed to introduce new aryl or alkyl substituents, a common strategy in the synthesis of complex pharmaceutical intermediates.[6]
-
Improving Physicochemical Properties : The introduction of the bulky, lipophilic Boc group can alter the physical properties of the parent amine, often making it more soluble in common organic solvents and more amenable to purification by chromatography or crystallization.
The logical workflow for utilizing this protected intermediate is outlined below.
Caption: General synthetic workflow utilizing the Boc-protected intermediate.
Experimental Protocols
Boc Protection of 5-Amino-2-bromopyridine
The installation of the Boc group is typically achieved by reacting the parent amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[3]
Caption: Simplified mechanism of amine protection with (Boc)₂O.
Protocol: A solution of 5-amino-2-bromopyridine (1.0 eq) is prepared in a suitable solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.[2][3] A base, typically 1.5 to 3.0 equivalents of triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), is added to the solution.[2][7] Di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq) is then added, often portion-wise or as a solution, and the mixture is stirred at room temperature.[2][8] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.[8]
| Parameter | Condition 1 | Condition 2 (Patented)[7][9] |
| Amine | 5-Amino-2-bromopyridine | Aminopyridine |
| Reagent | (Boc)₂O | (Boc)₂O |
| Base | Triethylamine (TEA) | Triethylamine (TEA) |
| Additives | DMAP (catalytic) | EDCI (1.5 eq), HOBT (0.05 eq) |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Temperature | Room Temperature | Room Temperature |
| Time | 2-12 hours | 0.5-2 hours |
| Yield | Generally >85% | 80-90% |
Application in Suzuki Cross-Coupling
With the amine protected, the bromide at the 6-position serves as an excellent electrophilic partner in Suzuki cross-coupling reactions.
Protocol: To a reaction vessel purged with an inert gas (e.g., Argon), add this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.01-0.05 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).[6] A suitable solvent system, such as a mixture of toluene and water or 1,4-dioxane and water, is added.[6] The mixture is heated (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The resulting crude product is purified by column chromatography.
| Parameter | Example Condition[6] |
| Electrophile | tert-Butyl bis(4-bromophenyl)carbamate |
| Nucleophile | (4-(hexyloxy)phenyl)boronic acid |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | Toluene / H₂O |
| Temperature | 100 °C |
| Yield | 73% |
(Note: The cited example uses a bis-bromophenyl carbamate, but the conditions are directly analogous to those used for this compound).
Boc Deprotection
The removal of the Boc group is most commonly achieved under acidic conditions.[3][10] The mechanism involves protonation of the carbamate carbonyl, followed by the elimination of isobutylene and carbon dioxide, which are volatile byproducts that are easily removed.[1][11]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Protocol: The Boc-protected compound is dissolved in a suitable organic solvent, such as dichloromethane (DCM), 1,4-dioxane, or methanol.[2][11] An excess of a strong acid is added. Common choices include trifluoroacetic acid (TFA), often used as a 25-50% solution in DCM, or a solution of hydrogen chloride (HCl) in an organic solvent (e.g., 4M HCl in 1,4-dioxane).[2][10] The reaction is typically stirred at room temperature for 1-4 hours. Deprotection is usually rapid and can be monitored by TLC. Upon completion, the solvent and excess acid are removed under reduced pressure. If a salt (e.g., hydrochloride or trifluoroacetate) is formed, it can be neutralized with a base during aqueous workup to isolate the free amine.
| Reagent System | Solvent | Temperature | Key Features |
| TFA | Dichloromethane (DCM) | Room Temp | Fast, efficient; volatile byproducts.[2][3] |
| HCl | 1,4-Dioxane, Methanol, Ethyl Acetate | Room Temp | Forms HCl salt of the amine, often precipitates.[2][12][13] |
| H₂SO₄ | t-Butyl acetate | Room Temp | Can be selective for N-Boc over t-butyl esters.[14] |
| Oxalyl Chloride | Methanol | Room Temp | Mild alternative to strong Brønsted acids.[13] |
| K₂CO₃ | Methanol / H₂O | Reflux | Basic condition, suitable for acid-sensitive substrates.[12] |
A potential complication of acid-mediated deprotection is the formation of the electrophilic t-butyl cation, which can alkylate nucleophilic sites on the substrate or product.[11] The use of "scavengers" like anisole or thioanisole can trap this cation and prevent unwanted side reactions.[4]
Conclusion
The tert-butyloxycarbonyl (Boc) group plays a multifaceted and critical role in the chemistry of this compound. By effectively "silencing" the reactive amino group, it unlocks a versatile synthetic pathway for the functionalization of the pyridine ring, primarily through cross-coupling reactions at the bromo position. Its straightforward introduction, robust stability under a variety of non-acidic conditions, and clean, high-yield removal make it an exemplary tool for researchers in medicinal chemistry and drug development. A thorough understanding of the principles and protocols outlined in this guide is essential for leveraging this valuable building block to its full potential in the synthesis of complex molecular targets.
References
- 1. nbinno.com [nbinno.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. jk-sci.com [jk-sci.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Substituted Pyridines using tert-Butyl (6-bromopyridin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The strategic functionalization of the pyridine ring is crucial for modulating the pharmacological properties of these molecules. tert-Butyl (6-bromopyridin-3-yl)carbamate has emerged as a versatile and valuable building block in this endeavor. The presence of a bromine atom at the 6-position allows for a variety of palladium-catalyzed cross-coupling reactions, while the Boc-protected amine at the 3-position provides a handle for further derivatization or can be deprotected to reveal a primary amine. This document provides detailed application notes and protocols for the use of this compound in three key cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Synthesis of 6-Aryl- and 6-Heteroaryl-pyridin-3-amines
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the synthesis of biaryl and heteroaryl-biaryl structures. Using this compound, a wide range of aryl and heteroaryl substituents can be introduced at the 6-position of the pyridine ring.
General Reaction Scheme:
Suzuki Coupling Protocols for tert-Butyl (6-bromopyridin-3-yl)carbamate: A Detailed Guide for Researchers
For Immediate Release
This application note provides detailed protocols and comparative data for the Suzuki-Miyaura cross-coupling of tert-butyl (6-bromopyridin-3-yl)carbamate with various arylboronic acids. This versatile building block is crucial in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The following sections offer a comprehensive guide for researchers, scientists, and drug development professionals to facilitate the efficient synthesis of substituted 5-aminopyridine derivatives.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. The reaction's tolerance of a wide range of functional groups and generally high yields make it an invaluable tool in medicinal chemistry. The substrate, this compound, features a Boc-protected amine, which can influence the electronic properties and reactivity of the pyridine ring compared to its unprotected counterpart, 6-bromopyridin-3-amine. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving optimal yields and minimizing side reactions.
General Reaction Scheme
The general transformation for the Suzuki-Miyaura coupling of this compound is depicted below:
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with tert-Butyl (6-bromopyridin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (6-bromopyridin-3-yl)carbamate is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporate[1]s a pyridine ring, a common scaffold in pharmacologically active compounds, substituted with a bromine atom and a Boc-protected amine. The bromine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The tert-butoxycarbonyl[2] (Boc) protecting group on the amino function at the 3-position allows for regioselective reactions and can be readily removed under acidic conditions for further functionalization.
This document provides d[3]etailed application notes and protocols for several key palladium-catalyzed cross-coupling reactions utilizing this compound as a key building block. These reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, are fundamental transformations for the synthesis of complex substituted aminopyridine derivatives, which are prevalent in numerous drug candidates and biologically active molecules.
General Consideratio[2][4][5]ns for Cross-Coupling Reactions
All reactions should be conducted under an inert atmosphere, such as argon or nitrogen, using anhydrous solvents to prevent the deactivation of the catalyst and reagents. The progress of the react[2]ions can be conveniently monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Suzuki-Miyau[6]ra Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the pyridine ring and various aryl or vinyl groups. This reaction is widely e[4]mployed in the synthesis of biaryl and hetero-biaryl structures, which are common motifs in pharmaceuticals.
General Reaction Sc[8]heme
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | SPhos | K₂CO₃ | Toluene | 110 | 8 | 90-98 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (3) / P(t-Bu)₃ (6) | P(t-Bu)₃ | Cs₂CO₃ | n-Butanol | RT | 0.5-2 | 80-92 |
Experimental Prot[9]ocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylpho[4]sphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate ([4]K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous 1,4-dioxane[4] and degassed water (4:1 mixture)
Procedure:
-
To a [4]Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium cat[4]alyst to the flask.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mix[4]ture to the desired temperature (e.g., 100 °C) and stir for the specified time, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl and N-heteroaryl amines. This reaction is particul[5]arly valuable in drug discovery for creating diverse amine libraries.
General Reaction Sc[10]heme
Caption: General scheme of the Buchwald-Hartwig amination.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 16 | 88-96 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 18 | 85-93 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 12 | 82-90 |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
XPhos (4 mol%)
-
Anhydrous Toluene
[5]Procedure:
-
In a [5]Schlenk flask under an inert atmosphere, combine this compound, the amine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add anhydrous toluene[5] via syringe.
-
Seal the flask and he[5]at the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction'[2]s progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction w[2]ith a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined org[2]anic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under vacuum and purify the residue by column chromatography.
Heck Reactio[4]n
The Heck reaction facilitates the coupling of the bromopyridine with alkenes to form substituted alkenes, providing a valuable route to functionalized pyridines. This reaction is known fo[6][7]r its high trans selectivity.
General Reaction Sc[11]heme
Caption: General scheme of the Heck reaction.
Data Presentation: Heck Reaction Conditions
| Entry | Alkene | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 24 | 75-85 |
| 2 | n-Butyl acrylate | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ | Dioxane | 120 | 18 | 80-90 |
| 3 | Acrylonitrile | P[8]dCl₂(PPh₃)₂ (3) | PPh₃ | K₂CO₃ | Acetonitrile | 80 | 16 | 70-80 |
Experimental Protocol: Heck Reaction
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tolyl)₃] (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a sealed tube, add this compound, Pd(OAc)₂, and P(o-tolyl)₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add the alkene and anhydrous DMF, followed by triethylamine.
-
Seal the tube and heat the reaction mixture to 100 °C for the specified time.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between the bromopyridine and a terminal alkyne, leading to the synthesis of substituted alkynylpyridines. These products are valuab[9]le intermediates in the synthesis of various heterocyclic compounds and natural products.
General Reaction Sc[15]heme
References
- 1. Tert-butyl 6-bromopyridin-3-ylcarbamate [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Deprotection of the Boc Group from tert-Butyl (6-bromopyridin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in the protection of amine functionalities. Its widespread use is attributed to its stability under a variety of reaction conditions and its facile cleavage under acidic conditions. This application note provides detailed protocols and comparative data for the deprotection of the Boc group from tert-butyl (6-bromopyridin-3-yl)carbamate to yield the synthetically valuable intermediate, 6-bromo-3-aminopyridine. This intermediate is a key building block in the development of various pharmaceutical agents.
The selection of an appropriate deprotection method is crucial to ensure high yield and purity of the final product, while minimizing side reactions. This document outlines two primary acidic deprotection methodologies: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrochloric Acid (HCl) in 1,4-Dioxane. Additionally, a milder alternative using oxalyl chloride in methanol is presented for substrates that may be sensitive to strong acids.
Chemical Reaction and Mechanism
The deprotection of a Boc-protected amine proceeds via an acid-catalyzed cleavage of the carbamate bond. The reaction is initiated by protonation of the carbamate oxygen, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to afford the free amine.
Caption: Acid-catalyzed deprotection of the Boc group.
Comparative Data of Deprotection Methods
The following table summarizes the reaction conditions and outcomes for the deprotection of this compound and analogous brominated aromatic amines using various methods. This data is intended to provide a comparative overview to aid in method selection.
| Method | Reagents & Solvents | Temperature (°C) | Time | Yield (%) | Purity | Reference Compound |
| Standard Acidic | ||||||
| Method A: TFA/DCM | 20-50% TFA in DCM | 0 - Room Temp | 1 - 4 h | ~95% | High | tert-Butyl (4-bromophenyl)carbamate (analog) |
| Method B: HCl/Dioxane | 4M HCl in 1,4-Dioxane | Room Temp | 1 - 3 h | >90% | High | tert-Butyl (6-chloropyridin-3-yl)carbamate (analog) |
| Mild Alternative | ||||||
| Method C: Oxalyl Chloride | Oxalyl Chloride, Methanol | Room Temp | 1 h | 86% | High | tert-Butyl (4-bromophenyl)carbamate[1] |
Experimental Protocols
The following are detailed protocols for the deprotection of this compound.
Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and generally high-yielding method for Boc deprotection.
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in ethyl acetate or DCM.
-
Carefully neutralize the solution by washing with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Wash the organic layer with brine.
-
-
Isolation:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude 6-bromo-3-aminopyridine.
-
-
Purification (if necessary): The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: Workflow for Boc deprotection using TFA/DCM.
Method B: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is another common and effective procedure, often yielding the product as a hydrochloride salt, which can be advantageous for purification and stability.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Buchner funnel and filter flask
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous 1,4-dioxane.
-
Addition of HCl: To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (5-10 eq.).
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours. The product may precipitate out of the solution as the hydrochloride salt. Monitor the reaction by TLC or LC-MS.
-
Isolation:
-
Upon completion, if a precipitate has formed, collect the solid by vacuum filtration.
-
Wash the collected solid with diethyl ether to remove any non-polar impurities.
-
Dry the solid under vacuum to obtain 6-bromo-3-aminopyridine hydrochloride.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to induce precipitation, then filter and dry as described above.
-
-
Free-basing (optional): To obtain the free amine, dissolve the hydrochloride salt in water and basify with a suitable base (e.g., saturated NaHCO₃ or 1M NaOH) to pH > 8. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate to yield the free amine.
Caption: Workflow for Boc deprotection using HCl/Dioxane.
Method C: Deprotection using Oxalyl Chloride in Methanol
This method offers a milder alternative to strong acids and can be beneficial for substrates with acid-sensitive functional groups.[1]
Materials:
-
This compound
-
Oxalyl chloride
-
Methanol, anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous methanol.
-
Addition of Oxalyl Chloride: Cool the solution to 0 °C. Slowly add oxalyl chloride (3.0 eq.) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction of oxalyl chloride with methanol generates HCl in situ, which effects the deprotection.[1]
-
Work-up and Isolation: Follow the work-up and isolation procedure outlined in Method A (neutralization with base, extraction, drying, and concentration).
-
Purification (if necessary): Purify the crude product by flash column chromatography.
Conclusion
The deprotection of the Boc group from this compound is a critical transformation for the synthesis of 6-bromo-3-aminopyridine. Standard acidic conditions using either TFA in DCM or HCl in dioxane are generally robust and high-yielding. For substrates that are sensitive to strong acidic conditions, the milder method employing oxalyl chloride in methanol provides a viable alternative. The choice of the optimal method will depend on the specific requirements of the synthetic route, including the presence of other functional groups, desired final salt form, and scale of the reaction. Careful monitoring of the reaction progress is recommended to ensure complete conversion and to minimize the formation of byproducts.
References
Application Notes and Protocols: The Use of tert-Butyl (6-bromopyridin-3-yl)carbamate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of tert-butyl (6-bromopyridin-3-yl)carbamate as a versatile building block in modern organic synthesis. This compound serves as a key intermediate in the construction of a wide array of complex molecules, particularly in the field of medicinal chemistry for the development of kinase inhibitors and other therapeutic agents. The presence of a bromine atom and a Boc-protected amine on the pyridine ring allows for selective and sequential functionalization through various cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling: Synthesis of 6-Arylpyridin-3-amine Derivatives
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds.[1] this compound is an excellent substrate for coupling with a variety of aryl and heteroaryl boronic acids or esters to yield 6-substituted pyridine derivatives. These products are common scaffolds in biologically active compounds.[2]
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of this compound with various boronic acids.
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 8 | 95 |
| 3 | Thiophen-3-ylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 110 | 16 | 88 |
| 4 | 4-Cyanophenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DMF/H₂O | 100 | 10 | 90 |
Experimental Protocol: Synthesis of tert-Butyl (6-(4-methoxyphenyl)pyridin-3-yl)carbamate
This protocol describes a typical procedure for the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Schlenk flask and condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, 4-methoxyphenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.[3]
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 8-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired tert-butyl (6-(4-methoxyphenyl)pyridin-3-yl)carbamate.
Buchwald-Hartwig Amination: Synthesis of N,6-Disubstituted Pyridin-3-amine Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, which is a cornerstone in modern organic synthesis.[4] this compound can be effectively coupled with a wide range of primary and secondary amines to produce N-aryl or N-alkyl substituted 3-aminopyridine derivatives.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of this compound.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 85 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 78 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | THF | 80 | 24 | 82 |
| 4 | Indole | Pd(OAc)₂ (3) | DavePhos (6) | K₂CO₃ | Toluene | 100 | 16 | 75 |
Experimental Protocol: Synthesis of tert-Butyl (6-(phenylamino)pyridin-3-yl)carbamate
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with aniline.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Schlenk flask and condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere in a Schlenk flask, combine this compound, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the flask with the inert gas three times.[4]
-
Add anhydrous toluene, followed by the addition of aniline via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete (typically 12-18 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired tert-butyl (6-(phenylamino)pyridin-3-yl)carbamate.
Versatility in Organic Synthesis
This compound is a versatile building block that provides access to a variety of substituted pyridine derivatives through different synthetic transformations. The Boc-protecting group can be easily removed under acidic conditions to liberate the free amine, which can then undergo further reactions such as acylation or alkylation.
Application in Kinase Inhibitor Synthesis
Substituted 3-aminopyridine scaffolds are prevalent in a variety of kinase inhibitors due to their ability to form key hydrogen bonding interactions within the ATP-binding site of kinases. The dysregulation of kinase signaling is a hallmark of many diseases, including cancer. The general structure of many kinase inhibitors involves a heterocyclic core that anchors the molecule in the ATP pocket, with various substituents extending into surrounding hydrophobic regions to enhance potency and selectivity.
The diagram below illustrates a simplified representation of the MAPK/ERK signaling pathway, which is a common target for kinase inhibitors developed from aminopyridine scaffolds.
References
Application of tert-Butyl (6-bromopyridin-3-yl)carbamate in the Synthesis of Kinase Inhibitors: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of tert-butyl (6-bromopyridin-3-yl)carbamate as a key building block in the synthesis of kinase inhibitors. The focus is on its application in forming the core structures of inhibitors targeting kinases implicated in various diseases, particularly cancer.
Introduction
This compound is a valuable bifunctional molecule in medicinal chemistry. The pyridine ring serves as a common scaffold in a multitude of kinase inhibitors, often interacting with the hinge region of the ATP-binding site. The bromine atom at the 6-position provides a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The tert-butoxycarbonyl (Boc) protecting group on the 3-amino functionality allows for selective reactions at the bromine-bearing position and can be readily removed under acidic conditions to liberate the amine for further functionalization. This strategic protection makes it a key intermediate in the multi-step synthesis of complex kinase inhibitors.
A primary application of this building block is in the synthesis of inhibitors targeting the Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of macrophages. Dysregulation of the CSF-1R signaling pathway is implicated in various cancers and inflammatory diseases.
Synthetic Strategies and Applications
The primary utility of this compound lies in its sequential functionalization, typically beginning with a cross-coupling reaction at the 6-position, followed by deprotection of the amine and subsequent elaboration.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl moieties at the 6-position of the pyridine ring. This is a common strategy to build the core scaffold of many kinase inhibitors.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, facilitating the coupling of amines to the 6-position of the pyridine ring. This reaction is instrumental in synthesizing kinase inhibitors that feature a diarylamine or related pharmacophore.
Featured Application: Synthesis of a CSF-1R Inhibitor Core
This section details a representative synthesis of a key intermediate for a CSF-1R inhibitor, starting from this compound and employing a Suzuki-Miyaura coupling reaction.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with 2-pyridylboronic acid
This protocol describes the synthesis of tert-butyl (6-(pyridin-2-yl)pyridin-3-yl)carbamate, a common core structure in CSF-1R inhibitors.
Materials:
-
This compound
-
2-Pyridylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.), 2-pyridylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the flask under the inert atmosphere.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield the desired product.
Protocol 2: Boc Deprotection to Yield the Free Amine
This protocol describes the removal of the Boc protecting group to furnish the free amine, which is a key intermediate for further derivatization.
Materials:
-
tert-Butyl (6-(pyridin-2-yl)pyridin-3-yl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Dissolve tert-butyl (6-(pyridin-2-yl)pyridin-3-yl)carbamate (1.0 eq.) in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq.) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired 6-(pyridin-2-yl)pyridin-3-amine.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and activity of kinase inhibitors derived from pyridinyl scaffolds.
Table 1: Representative Reaction Yields for Key Synthetic Steps
| Step | Reaction | Starting Material | Product | Catalyst/Reagent | Solvent | Yield (%) |
| 1 | Suzuki-Miyaura Coupling | This compound | tert-Butyl (6-(pyridin-2-yl)pyridin-3-yl)carbamate | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 75-90 |
| 2 | Boc Deprotection | tert-Butyl (6-(pyridin-2-yl)pyridin-3-yl)carbamate | 6-(Pyridin-2-yl)pyridin-3-amine | TFA | DCM | >95 |
Table 2: In Vitro Kinase Inhibitory Activity of a Representative Pyridinyl-based Inhibitor
| Kinase Target | Inhibitor Scaffold | IC₅₀ (nM) |
| CSF-1R | 2-amino-5-(pyridin-2-yl)pyridine derivative | 15 |
| c-Kit | 2-amino-5-(pyridin-2-yl)pyridine derivative | 150 |
| VEGFR2 | 2-amino-5-(pyridin-2-yl)pyridine derivative | >1000 |
Visualizations
The following diagrams illustrate the synthetic pathway and the relevant biological context.
Caption: General synthetic scheme for kinase inhibitors.
Caption: Simplified CSF-1R signaling pathway.
Application Notes and Protocols for the Buchwald-Hartwig Amination of tert-Butyl (6-bromopyridin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry.[1][2] This powerful transformation enables the formation of carbon-nitrogen (C-N) bonds, a crucial step in the synthesis of a vast array of biologically active compounds and drug candidates. The N-substituted aminopyridine motif is a prevalent scaffold in medicinal chemistry, and the ability to efficiently construct these structures is of significant interest.[3][4]
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of tert-Butyl (6-bromopyridin-3-yl)carbamate. The presence of the Boc-protecting group and the pyridine nitrogen requires careful consideration of reaction conditions to achieve high yields and avoid side reactions. The protocols and data presented herein are based on established methodologies for structurally similar substrates and serve as a robust starting point for reaction optimization.[3]
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the reaction of the C-Br bond with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through a sequence of oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-substituted product and regenerate the Pd(0) catalyst.[2] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and is dependent on the specific amine coupling partner.[3]
Data Presentation: Representative Reaction Conditions
The following tables summarize typical reaction conditions and reported yields for the Buchwald-Hartwig amination of bromopyridine derivatives with various amines. While specific data for this compound is limited, these examples with structurally similar substrates provide a strong foundation for reaction optimization.
Table 1: Buchwald-Hartwig Amination with Arylamines
| Entry | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | >90 (Est.)[3] |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (3) | BINAP (4.5) | Cs₂CO₃ (1.5) | Dioxane | 110 | 16 | >85 (Est.)[3] |
| 3 | 2-Methylaniline | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 24 | >80 (Est.)[3] |
Estimated yields based on similar reactions reported in the literature.
Table 2: Buchwald-Hartwig Amination with Alkylamines
| Entry | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butylamine | Pd(OAc)₂ (2) | BrettPhos (3) | NaOtBu (1.5) | THF | 80 | 8 | >95 (Est.)[3] |
| 2 | Cyclohexylamine | Pd₂(dba)₃ (1.5) | cataCXium A (3) | LHMDS (1.4) | Dioxane | 90 | 12 | >90 (Est.)[3] |
| 3 | Morpholine | Pd(OAc)₂ (3) | Xantphos (6) | Cs₂CO₃ (2.0) | Dioxane | 110 | 18 | >85 (Est.)[3] |
| 4 | Isopropylamine | Pd(OAc)₂ (5) | dppp (10) | NaOtBu (2.2) | Toluene | Reflux | 1 | 93[5] |
| 5 | Dimethylamine | Pd(OAc)₂ (5) | dppp (10) | NaOtBu (2.2) | Toluene | Reflux | 1 | 98[5] |
Estimated yields for entries 1-3 are based on similar reactions reported in the literature. Yields for entries 4 and 5 are from reactions with a similar Boc-protected bromopyridine substrate.
Experimental Protocols
The following are general protocols for performing a Buchwald-Hartwig amination with this compound. These should be adapted and optimized for the specific amine coupling partner.
Protocol 1: General Procedure for Coupling with Arylamines
Materials:
-
This compound (1.0 equiv)
-
Arylamine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (to achieve a 0.1 M concentration of the limiting reagent)
-
Schlenk flask and condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.[3]
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe.[3]
-
Add the arylamine via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.[3]
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Coupling with Aliphatic Amines
Materials:
-
This compound (1.0 equiv)
-
Alkylamine (1.2 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
Appropriate phosphine ligand (e.g., BrettPhos, dppp) (3-10 mol%)
-
Sodium tert-butoxide (NaOtBu) or another suitable base (1.5-2.2 equiv)
-
Anhydrous THF or Toluene
-
Sealed reaction vessel (e.g., Ace-Thred™ sealed tube for volatile amines)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, Pd(OAc)₂, the phosphine ligand, and the base to a dry reaction vessel.
-
Add anhydrous THF or toluene.
-
Add the alkylamine.
-
Seal the vessel and remove it from the glovebox (if applicable).
-
Place the vessel in a preheated heating block or oil bath at the desired temperature (e.g., 80 °C or reflux).[3][5]
-
Stir the reaction for the desired time (e.g., 1-12 hours).[3][5]
-
Cool the reaction to room temperature.
-
Carefully open the reaction vessel.
-
Dilute the reaction mixture with diethyl ether and quench with a saturated aqueous solution of ammonium chloride.[3]
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting
-
Low or No Conversion:
-
Catalyst/Ligand: The choice of ligand is critical. For electron-rich or sterically hindered amines, bulkier, electron-rich ligands like XPhos or RuPhos may be beneficial. For less reactive amines, consider more active pre-catalysts.[3]
-
Base: A stronger base like lithium bis(trimethylsilyl)amide (LiHMDS) may be required for less acidic amines. Ensure the base is fresh and anhydrous.[3]
-
Inert Atmosphere: Oxygen can deactivate the palladium catalyst. Ensure proper Schlenk or glovebox techniques are used.[3]
-
Solvent: The solvent must be anhydrous.
-
-
Side Reactions:
-
Hydrodehalogenation: This side reaction can be minimized by using the appropriate ligand and ensuring an efficient coupling reaction.[6]
-
Homocoupling of Amines: This is less common but can occur at high temperatures. Lowering the reaction temperature might be necessary.[3]
-
Boc Deprotection: Strong bases and high temperatures can potentially lead to the deprotection of the tert-butyl carbamate group. If this is observed, consider using a milder base such as Cs₂CO₃ or K₃PO₄ and a lower reaction temperature.
-
Visualization
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Conclusion
The Buchwald-Hartwig amination of this compound is a robust and highly adaptable method for the synthesis of a diverse range of N-substituted aminopyridine derivatives. The protocols and data provided herein serve as a valuable starting point for researchers. Careful optimization of the catalyst system, base, and reaction conditions is essential to achieve high yields and purity for specific amine coupling partners, enabling the efficient synthesis of key intermediates for drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Sonogashira Coupling of tert-Butyl (6-bromopyridin-3-yl)carbamate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the Sonogashira coupling of tert-butyl (6-bromopyridin-3-yl)carbamate with various terminal alkynes. The Sonogashira reaction is a robust and versatile palladium-catalyzed cross-coupling method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is of significant interest in medicinal chemistry and drug development for the synthesis of novel substituted pyridine derivatives, which are key structural motifs in many biologically active compounds.[3]
The protocols and data presented herein are based on established procedures for structurally analogous aminobromopyridine substrates, providing a solid foundation for successful synthesis and further optimization.
General Reaction Scheme
The Sonogashira coupling reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base in an appropriate solvent.[2][3] The general transformation for this compound is depicted below:
Figure 1. General scheme for the Sonogashira coupling of this compound.
Caption: Sonogashira coupling of a bromopyridine with a terminal alkyne.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of various bromopyridine derivatives. These conditions serve as a valuable starting point for the reaction with this compound. The electronic similarity of the substrates suggests comparable reactivity.[3]
| Entry | Aryl Bromide Substrate | Alkyne Substrate | Pd Catalyst (mol%) | Ligand (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 98 |
| 2 | 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 93 |
| 3 | 2-Amino-3-bromopyridine | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 85 |
| 4 | 6-Bromo-3-fluoro-2-cyanopyridine | 4-Ethylphenylacetylene | Pd(PPh₃)₄ (15) | - | CuI (30) | Et₃N | THF/Et₃N | RT | 16 | 9a (not specified) |
| 5 | 3-Bromopyridine-N-oxide | Phenylacetylene | (AllylPdCl)₂ (2.5) | P(t-Bu)₃ (10) | - (Copper-free) | Quinuclidine | DMF | RT | 0.5 | 95 |
Data adapted from references[4][5][6][7]. Note that specific yields for entry 4 were not provided in the source material.
Experimental Protocol: General Procedure
This section provides a detailed, step-by-step protocol for the Sonogashira coupling of this compound with a terminal alkyne.
Materials and Reagents:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Pd(CF₃COO)₂, Pd(PPh₃)₄, or (AllylPdCl)₂)
-
Ligand (if required, e.g., PPh₃, P(t-Bu)₃)
-
Copper(I) iodide (CuI) (for traditional Sonogashira)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), or Cesium Carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF), or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Experimental Workflow:
Caption: General experimental workflow for the Sonogashira coupling reaction.
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5.0 mol%), and copper(I) iodide (5.0 mol%).
-
Solvent and Reagent Addition: Add anhydrous solvent (e.g., DMF) and the base (e.g., Et₃N, 2.0-3.0 eq) via syringe. Stir the mixture for a few minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2][4]
-
Work-up: After completion, cool the reaction mixture to room temperature. If necessary, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired tert-butyl (6-(alkynyl)pyridin-3-yl)carbamate.[4]
Safety Precautions:
-
All reactions should be performed in a well-ventilated fume hood.
-
Anhydrous and anaerobic conditions are typically required for optimal results.[8]
-
Palladium catalysts and phosphine ligands can be toxic and should be handled with care.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scirp.org [scirp.org]
- 5. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
Scale-Up Synthesis of Bioactive Pyridine Derivatives from tert-Butyl (6-bromopyridin-3-yl)carbamate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable protocols for the synthesis of advanced pyridine derivatives starting from the versatile building block, tert-butyl (6-bromopyridin-3-yl)carbamate. The protocols focus on three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are instrumental in the synthesis of a wide array of biologically active molecules, including potent kinase inhibitors. This guide includes optimized reaction conditions, scale-up considerations, purification procedures, and quantitative data presented in tabular format for easy comparison. Additionally, signaling pathway, synthetic route, and experimental workflow diagrams are provided to facilitate a deeper understanding of the applications and methodologies.
Introduction
Substituted pyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The 3-amino-6-substituted pyridine motif is of particular importance, as it can serve as a bioisostere for the adenine hinge-binding region of ATP, making it a valuable pharmacophore for kinase inhibitors.[3] this compound is a key starting material that allows for the strategic introduction of diverse functionalities at the 6-position of the pyridine ring through modern cross-coupling chemistry.
The subsequent deprotection of the Boc-group unveils the 3-amino group, which can be further functionalized or act as a crucial hydrogen bond donor in protein-ligand interactions. This strategy is employed in the synthesis of various targeted therapies, including inhibitors of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[4][5]
Biological Context: The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6] Hyperactivation of this pathway is a common oncogenic driver in a multitude of human cancers. Small molecule inhibitors targeting key kinases in this pathway, such as AKT, have emerged as a promising therapeutic strategy.[4][5] Many of these inhibitors feature a substituted pyridine core designed to interact with the ATP-binding pocket of the kinase. The synthetic methodologies described herein are directly applicable to the synthesis of such inhibitors.
Synthetic Routes and Protocols
The following sections provide detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions using this compound as the starting material. The protocols are designed for scalability, with considerations for process optimization and purification.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds between organoboron compounds and organic halides. For the synthesis of 6-aryl or 6-heteroaryl pyridin-3-amine derivatives, this reaction is a cornerstone of modern medicinal chemistry.[7][8]
Experimental Protocol (Lab Scale):
-
To a dried Schlenk flask, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.03 equiv.).
-
Under a positive pressure of inert gas, add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Scale-Up Considerations and Data:
For larger scale synthesis, careful control of temperature and efficient mixing are crucial. The use of more robust ligands like SPhos or XPhos may be beneficial.[7] The product can often be isolated by crystallization after an aqueous workup, minimizing the need for chromatography.
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 5 | 92 | >98 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 100 | 6 | 88 | >97 |
| Pyridin-3-ylboronic acid | XPhos Pd G3 (2) | K₃PO₄ | 2-MeTHF/H₂O | 80 | 4 | 85 | >98 |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of a wide range of N-substituted anilines and heteroaromatic amines.[9] This reaction is particularly useful for synthesizing diaminopyridine structures, which are common in kinase inhibitors.
Experimental Protocol (Kilogram Scale Example): [4]
-
To a suitable reactor, charge this compound (1.0 equiv.), the desired primary or secondary amine (1.1 equiv.), and sodium tert-butoxide (1.5 equiv.).
-
Inert the reactor with nitrogen.
-
Add a solution of a palladium precatalyst, such as BrettPhos Pd G3 (0.01 equiv.), in an anhydrous solvent like 2-methyltetrahydrofuran (2-MeTHF).
-
Heat the mixture to 80-90 °C and stir until the reaction is complete as determined by in-process control (e.g., HPLC).
-
Cool the reaction mixture and quench with water.
-
Separate the aqueous and organic layers. Wash the organic layer with brine.
-
Concentrate the organic layer and crystallize the product from a suitable solvent system (e.g., isopropanol/water).
Scale-Up Considerations and Data:
On a large scale, the choice of base, ligand, and solvent is critical for safety, cost, and efficiency. Sodium tert-butoxide is a common and effective base. The use of advanced phosphine ligands like BrettPhos or RuPhos can significantly improve reaction rates and yields.
| Amine | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| Aniline | BrettPhos Pd G3 (1) | NaOtBu | 2-MeTHF | 85 | 12 | 95 | >99 |
| Morpholine | RuPhos Pd G3 (1.5) | K₃PO₄ | Toluene | 100 | 16 | 91 | >98 |
| Benzylamine | XPhos Pd G2 (2) | Cs₂CO₃ | Dioxane | 90 | 10 | 89 | >97 |
Sonogashira Coupling for C-C (alkynyl) Bond Formation
The Sonogashira coupling provides a reliable route to synthesize aryl and heteroaryl alkynes by coupling a terminal alkyne with an aryl or vinyl halide.[10][11] This reaction is valuable for introducing a rigid alkyne linker into a molecule, which can be useful for probing binding pockets or as a precursor for further transformations.
Experimental Protocol (Lab Scale): [10][12]
-
To a dry Schlenk flask, add this compound (1.0 equiv.), copper(I) iodide (0.05 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 equiv.) or PdCl₂(PPh₃)₂ (0.03 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon).
-
Add an anhydrous solvent such as THF or DMF, followed by a base, typically an amine like triethylamine or diisopropylamine (2-3 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Scale-Up Considerations and Data:
For larger scale reactions, copper-free Sonogashira conditions may be preferred to avoid issues with copper contamination in the final product. The use of bulky, electron-rich phosphine ligands can facilitate the reaction at lower temperatures and catalyst loadings.
| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | THF | 50 | 8 | 90 | >98 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | DMF | 40 | 6 | 94 | >99 |
| Propargyl alcohol | Pd(OAc)₂ (2) / XPhos (4) | None | Cs₂CO₃ | Dioxane | 60 | 10 | 82 | >97 |
Experimental Workflow
A typical experimental workflow for the synthesis and analysis of these pyridine derivatives is outlined below. This workflow ensures efficient execution, monitoring, and characterization of the synthesized compounds.
Conclusion
This compound is a highly valuable and versatile starting material for the scale-up synthesis of a diverse range of substituted 3-aminopyridine derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions provide robust and scalable methods for the introduction of aryl, amino, and alkynyl functionalities, respectively. The protocols and data presented herein offer a solid foundation for researchers and drug development professionals to efficiently synthesize key intermediates for the discovery and development of novel therapeutics, particularly in the area of kinase inhibition. Careful optimization of reaction parameters is essential for achieving high yields and purity on a larger scale.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ipatasertib | C24H32ClN5O2 | CID 24788740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. scirp.org [scirp.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes: Tert-Butyl (6-bromopyridin-3-yl)carbamate in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach relies on the screening of low molecular weight compounds, or "fragments," which typically exhibit weak binding to a biological target. These initial hits are then optimized through structure-guided methods to develop high-affinity ligands. Tert-Butyl (6-bromopyridin-3-yl)carbamate is a valuable fragment for FBDD campaigns, particularly in the discovery of kinase inhibitors. Its structure incorporates a pyridinyl moiety, a common hinge-binding motif in kinases, a bromine atom that serves as a vector for synthetic elaboration, and a Boc-protected amine that can be deprotected to explore further interactions or attachment points.
This document provides detailed application notes and protocols for the use of this compound in a typical FBDD workflow, from initial screening to hit validation and elaboration.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below, highlighting its suitability as a fragment for screening libraries.
| Property | Value | Source |
| CAS Number | 218594-15-1 | |
| Molecular Formula | C₁₀H₁₃BrN₂O₂ | |
| Molecular Weight | 273.13 g/mol | N/A |
| Appearance | Solid | |
| Purity | ≥95% | |
| Storage | Inert atmosphere, 2-8°C |
FBDD Workflow Using this compound
A typical FBDD workflow involving this fragment is a multi-stage process. The initial phase focuses on identifying weak binding of the fragment to the target protein. Subsequent stages confirm this binding and pave the way for chemical optimization.
Caption: A typical FBDD workflow.
Experimental Protocols
Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)
DSF is a rapid and cost-effective method for primary screening of fragment libraries. It measures the change in the melting temperature (ΔTₘ) of a target protein upon ligand binding.
Materials:
-
Target protein (e.g., a kinase)
-
This compound
-
DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
SYPRO Orange dye (5000x stock in DMSO)
-
qPCR instrument with melt curve capability
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the final assay solution in a 96-well PCR plate. For a 20 µL final volume:
-
17 µL of protein solution (final concentration 2 µM) in DSF buffer.
-
1 µL of SYPRO Orange dye (final concentration 5x).
-
2 µL of fragment solution (final concentration 200 µM, 2% DMSO).
-
-
Include control wells with 2% DMSO (no fragment) and a known binder if available.
-
Seal the plate and centrifuge briefly.
-
Perform the melt curve analysis on a qPCR instrument, ramping the temperature from 25 °C to 95 °C with a ramp rate of 0.5 °C/min.
-
Analyze the data to determine the Tₘ for each well. A ΔTₘ of ≥ 2°C is typically considered a hit.
Data Presentation:
| Fragment | Concentration (µM) | ΔTₘ (°C) | Hit? |
| This compound | 200 | 2.5 | Yes |
| Negative Control | 200 | 0.2 | No |
| Positive Control | 50 | 5.1 | Yes |
Protocol 2: Hit Validation using Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding affinity (Kᴅ) and kinetics of a fragment to an immobilized target protein.
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Target protein
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
This compound
Procedure:
-
Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a dilution series of this compound in running buffer (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM).
-
Inject the fragment solutions over the immobilized target surface and a reference surface.
-
Monitor the binding response in real-time.
-
Regenerate the surface between injections if necessary.
-
Fit the steady-state or kinetic data to a suitable binding model to determine the Kᴅ.
Data Presentation:
| Fragment | Kᴅ (µM) |
| This compound | 75 |
Protocol 3: Fragment Elaboration via Suzuki-Miyaura Coupling
The bromine atom on the pyridine ring provides a convenient handle for synthetic elaboration using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Caption: Suzuki-Miyaura coupling scheme.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane and water (4:1 mixture)
-
Round-bottom flask, condenser, inert atmosphere setup
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed dioxane/water solvent mixture.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation:
| Arylboronic Acid | Product Yield (%) |
| Phenylboronic acid | 85 |
| 4-Methoxyphenylboronic acid | 82 |
| 3-Fluorophenylboronic acid | 78 |
Signaling Pathway and Logical Relationships
The ultimate goal of developing inhibitors from fragments like this compound is often to modulate a cellular signaling pathway implicated in disease. For instance, in the context of kinase inhibitor discovery for cancer, the aim is to block aberrant signaling that leads to uncontrolled cell proliferation.
Caption: Inhibition of a kinase signaling pathway.
Conclusion
This compound is a versatile and valuable fragment for FBDD campaigns. Its structural features make it an excellent starting point for the discovery of potent and selective inhibitors, particularly for the kinase family of enzymes. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this fragment in their drug discovery efforts. The combination of biophysical screening methods and robust synthetic elaboration strategies, such as the Suzuki-Miyaura coupling, enables a clear path from a weakly binding fragment to a potent lead compound.
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of tert-Butyl (6-bromopyridin-3-yl)carbamate
Welcome to the technical support center for the Suzuki-Miyaura coupling of tert-Butyl (6-bromopyridin-3-yl)carbamate. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to overcome common challenges, particularly low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues encountered during the Suzuki coupling of this compound.
Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields in this specific coupling are a common issue and can stem from several factors related to the substrate's structure and general reaction parameters. The primary challenges arise from the pyridine nitrogen, which can coordinate with and inhibit the palladium catalyst, and the electron-donating nature of the Boc-protected amine, which can reduce the reactivity of the C-Br bond.[1]
Key Troubleshooting Steps:
-
Catalyst & Ligand Selection: The choice of ligand is critical. The lone pair on the pyridine nitrogen can "poison" the palladium catalyst.[1] Using bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos can shield the palladium center, preventing this inhibitory coordination and facilitating the oxidative addition step.[1][2] If using a Pd(II) precatalyst like Pd(OAc)₂, ensure it is fresh as it can degrade over time.[3]
-
Choice of Base: The base is crucial for the transmetalation step. For nitrogen-containing heterocycles, stronger, non-nucleophilic bases are often more effective. A screen of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃ is recommended.[1][4] K₃PO₄ is frequently a good starting point.[4]
-
Solvent System & Degassing: A mixture of an organic solvent (e.g., 1,4-dioxane, Toluene, THF) and water is standard.[1] However, the presence of water can promote a key side reaction, protodeboronation.[2][3] It is absolutely critical to thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) or using freeze-pump-thaw cycles.[1][3] Oxygen can lead to catalyst deactivation and promote unwanted homocoupling of the boronic acid.[1]
-
Reaction Temperature: While heating is typically required (e.g., 80-110 °C), excessive temperatures can lead to catalyst decomposition and increase the rate of side reactions.[3][5] If the reaction is sluggish, a moderate increase in temperature may be beneficial.[3]
Q2: I am observing significant amounts of side products. What are they and how can I minimize them?
A2: Several side reactions can compete with your desired coupling, consuming starting materials and complicating purification.
-
Protodeboronation: This is the hydrolysis of your boronic acid starting material back to the corresponding arene. It is often exacerbated by high temperatures and prolonged reaction times in aqueous basic conditions.[1]
-
Solution: Use fresh, high-purity boronic acid. Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are less prone to this side reaction.[2][6] Minimizing reaction time by monitoring the reaction closely (e.g., by TLC or LC-MS) can also help.[1][3]
-
-
Dehalogenation: In this side reaction, the bromo group on your pyridine substrate is replaced by a hydrogen atom. This is often caused by trace palladium hydride species.
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is typically promoted by the presence of oxygen.
Q3: Can the tert-Butyl (Boc) protecting group cause problems during the reaction?
A3: The Boc group is generally stable under many Suzuki conditions. However, under certain conditions, particularly with strong bases or extended heating, partial or complete deprotection can occur. In some cases, the Boc group has been observed to be hydrolyzed under the conditions of the Suzuki-Miyaura coupling itself, which can eliminate the need for a separate deprotection step if the unprotected product is desired.[8] If deprotection is an issue and the protected product is the target, screening milder bases (e.g., K₂CO₃) and lowering the reaction temperature might be necessary.
Q4: My starting materials are not fully soluble in the solvent system. What should I do?
A4: Poor solubility can significantly hinder reaction rates. Ensure all reactants are soluble in the chosen solvent system. If you observe poor solubility in a standard dioxane/water mixture, you might need to adjust the solvent ratio or switch to a different solvent like DMF or toluene with an aqueous base.[1][9]
Data Presentation: Optimizing Reaction Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | 1,4-Dioxane / H₂O (4:1) | 100 | 12 | 40-70 | [1] |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 8 | 75-95 | [1] |
| 3 | Pd₂(dba)₃ (2) | XPhos (4.5) | K₃PO₄ (2.0) | Toluene | 110 | 6 | 80-98 | [1] |
| 4 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (3.0) | DMF | 90 | 16 | 65-85 | [1][10] |
Experimental Protocols
Protocol 1: General Conditions using a Pd(0) Catalyst
This protocol is a good starting point for screening reactions with the target substrate.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₂CO₃.[1]
-
Add the palladium catalyst, Pd(PPh₃)₄.[1]
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.[1][3]
-
Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.[1]
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.[3]
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
Protocol 2: Optimized Conditions with a Buchwald Ligand
This protocol employs a more active catalytic system, often leading to higher yields and shorter reaction times, especially for challenging substrates.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane (degassed)
Procedure:
-
In a dry reaction vessel (e.g., microwave vial or Schlenk flask) under an inert atmosphere, combine this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.[1]
-
Add the degassed anhydrous 1,4-dioxane.[1]
-
Seal the vessel and heat to 100-110 °C with vigorous stirring.
-
Monitor the reaction for completion (typically 4-12 hours).
-
Follow the workup and purification procedure as described in Protocol 1.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura coupling reaction. The cycle begins with an active Pd(0) species.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yields
This workflow provides a logical sequence of steps to diagnose and resolve low-yield issues in the Suzuki coupling of this compound.
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wwjmrd.com [wwjmrd.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence [mdpi.com]
Technical Support Center: Synthesis of tert-Butyl (6-bromopyridin-3-yl)carbamate Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl (6-bromopyridin-3-yl)carbamate and its derivatives. This guide addresses common side reactions and other experimental challenges to help ensure a successful synthesis.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Product
Q: My Boc protection reaction of 3-amino-6-bromopyridine is resulting in a low yield or no product at all. What are the potential causes and how can I resolve this?
A: Low yields in the Boc protection of 3-amino-6-bromopyridine can stem from several factors, primarily related to the reduced nucleophilicity of the starting material and suboptimal reaction conditions. The electron-withdrawing nature of the bromine atom and the pyridine ring decreases the nucleophilicity of the amino group, making the reaction more challenging than with simple aliphatic or electron-rich aromatic amines.
Possible Causes and Solutions:
-
Insufficiently Basic Conditions: The reaction may require a base to facilitate the deprotonation of the amine, making it a more potent nucleophile.
-
Solution: While some Boc protections proceed without a base, for less reactive amines, the addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often beneficial. In some cases, stronger bases like sodium hydride (NaH) might be employed, though caution is advised to prevent side reactions. A Chinese patent suggests the use of triethylamine in combination with EDCI and HOBT for the Boc protection of aminopyridines, achieving high yields.[1][2]
-
-
Poor Solubility of Starting Material: 3-amino-6-bromopyridine may have limited solubility in common aprotic solvents.
-
Solution: A solvent system that can effectively dissolve the starting material is crucial. Tetrahydrofuran (THF) and dichloromethane (DCM) are commonly used. For amine salts, a biphasic system with water and an organic solvent, along with a base like sodium bicarbonate, can be effective.
-
-
Low Reaction Temperature: While lower temperatures can help control side reactions, they may also significantly slow down the desired reaction with a less reactive amine.
-
Solution: Conducting the reaction at room temperature or gentle heating (e.g., 40 °C) can increase the reaction rate.[3] However, this should be monitored closely to avoid an increase in side products.
-
-
Short Reaction Time: The reaction may require a longer time to reach completion due to the substrate's low reactivity.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and allow it to stir for an extended period (e.g., overnight) if necessary. A patent for a similar reaction suggests a reaction time of 1-2 hours.[1]
-
Problem 2: Formation of Significant Side Products
Q: I am observing significant impurities in my reaction mixture, particularly a major side product. What are the likely side reactions and how can I minimize them?
A: The most common side reaction in the Boc protection of primary amines is the formation of the di-Boc protected product. Other side reactions can also occur depending on the specific conditions.
Common Side Reactions and Mitigation Strategies:
-
Di-Boc Formation: The initially formed mono-Boc protected amine can be deprotonated under basic conditions, leading to a second reaction with Boc anhydride to form the di-Boc derivative (tert-butyl N-(tert-butoxycarbonyl)-N-(6-bromopyridin-3-yl)carbamate).
-
Mitigation:
-
Stoichiometry Control: Use a controlled amount of Boc anhydride, typically 1.05 to 1.2 equivalents.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity for the mono-Boc product.
-
Base Selection: Use a weaker, non-nucleophilic base like sodium bicarbonate or triethylamine. Stronger bases can favor di-Boc formation.
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed.
-
-
-
tert-Butylation of the Pyridine Ring: The tert-butyl cation generated during the reaction (or from the decomposition of Boc anhydride) can potentially alkylate the electron-rich pyridine ring, although this is less common.
-
Mitigation: This is more of a concern during the deprotection of a Boc group under strongly acidic conditions. During the protection step, using milder conditions and avoiding a large excess of Boc anhydride can help minimize this.
-
-
Hydrolysis of Boc Anhydride: If there is moisture in the reaction, Boc anhydride can hydrolyze to tert-butanol and carbon dioxide.
-
Mitigation: Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Problem 3: Difficulty in Product Purification
Q: I am struggling to purify the desired this compound from the reaction mixture. What are the recommended purification methods?
A: Purification can be challenging due to the presence of unreacted starting materials, the di-Boc side product, and other impurities.
Purification Strategies:
-
Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is typically performed. This involves quenching the reaction with water or a saturated aqueous solution of sodium bicarbonate. The product is then extracted into an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with brine can help to remove residual water.
-
Column Chromatography: Flash column chromatography on silica gel is a highly effective method for separating the desired product from impurities. A gradient of ethyl acetate in hexanes is a common eluent system.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to obtain a highly pure product.
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the Boc protection of 3-amino-6-bromopyridine?
A1: The choice of base can be critical. For a weakly nucleophilic amine like 3-amino-6-bromopyridine, a non-nucleophilic organic base such as triethylamine (TEA) is a good starting point. It is strong enough to facilitate the reaction without promoting significant side reactions when used in appropriate amounts. A Chinese patent for the Boc protection of aminopyridines suggests using TEA in combination with EDCI and HOBT, which resulted in a high yield and selectivity for the mono-Boc product.[1][2]
Q2: What is the typical yield for the synthesis of this compound?
A2: With optimized conditions, the yield for the Boc protection of aminopyridines can be quite high. The aforementioned patent reports a yield of 85% for the Boc protection of 3-aminopyridine using their method.[1][2] Yields for the 6-bromo derivative are expected to be in a similar range under optimized conditions.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. The starting material (3-amino-6-bromopyridine) and the Boc-protected product will have different Rf values on a silica gel plate. Staining with a UV lamp or an appropriate chemical stain (e.g., potassium permanganate) can be used for visualization. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of the starting material and the appearance of the product and any side products.
Q4: Can I use DMAP as a catalyst for this reaction?
A4: 4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst and can significantly accelerate Boc protection reactions. However, for primary amines, it can also increase the likelihood of di-Boc formation. If used, it should be in catalytic amounts (e.g., 0.05-0.1 equivalents) and the reaction should be carefully monitored.
Data Presentation
Table 1: Reaction Conditions for Boc Protection of 3-Aminopyridine Derivatives
| Entry | Substrate | Reagents | Solvent | Time (h) | Yield (%) | Selectivity (Mono:Di-Boc) | Reference |
| 1 | 3-Aminopyridine | (Boc)₂O, EDCI, HOBT, TEA | Dichloromethane | 1 | 85 | 50:1 | [1][2] |
| 2 | 3-Amino-4-picoline | (Boc)₂O, EDCI, HOBT, TEA | Tetrahydrofuran | 2 | 85 | - | [1] |
| 3 | 3-Aminopyridine | (Boc)₂O, DMAP (cat.), TEA | Dichloromethane | 8 | 60 | 4:1 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of 3-Amino-6-bromopyridine
This protocol is a general guideline and may require optimization for specific scales and equipment.
Materials:
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3-Amino-6-bromopyridine
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Triethylamine (TEA)
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Dichloromethane (DCM), anhydrous
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for chromatography
Procedure:
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To a solution of 3-amino-6-bromopyridine (1.0 eq.) in anhydrous dichloromethane (DCM), add triethylamine (1.5 eq.).
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Stir the solution at room temperature for 10-15 minutes.
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Add di-tert-butyl dicarbonate (1.1 eq.) portion-wise to the solution.
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Stir the reaction mixture at room temperature and monitor its progress by TLC.
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Upon completion, quench the reaction by adding water.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the solution under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Protocol 2: High-Yield Boc Protection of Aminopyridine (Adapted from Patent CN102936220B)
This protocol has been reported to give high yields and selectivity for the mono-Boc product of 3-aminopyridine.[1][2]
Materials:
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3-Aminopyridine (or 3-amino-6-bromopyridine)
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Di-tert-butyl dicarbonate ((Boc)₂O)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
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Hydroxybenzotriazole (HOBT)
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Triethylamine (TEA)
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Dichloromethane (DCM), anhydrous
Procedure:
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Dissolve the aminopyridine (1.0 eq.) in anhydrous dichloromethane.
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To the stirred solution, add EDCI (3.0 eq.), HOBT (0.1 eq.), and triethylamine (3.0 eq.).
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Add di-tert-butyl dicarbonate (2.0 eq.) to the mixture.
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Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
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After the starting material is consumed, wash the reaction mixture with water.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the residue by column chromatography to obtain the desired product.
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Potential side reactions during the Boc protection of 3-amino-6-bromopyridine.
Caption: A logical workflow for troubleshooting low-yield Boc protection reactions.
References
Technical Support Center: Purification Strategies for Products of tert-Butyl (6-bromopyridin-3-yl)carbamate
Welcome to the technical support center for the purification of chemical compounds derived from tert-Butyl (6-bromopyridin-3-yl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of products obtained from common cross-coupling reactions and nucleophilic aromatic substitution.
Table of Contents
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Frequently Asked Questions (FAQs)
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Troubleshooting Guides by Reaction Type
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Suzuki Coupling
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Buchwald-Hartwig Amination
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Sonogashira Coupling
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Nucleophilic Aromatic Substitution
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Detailed Experimental Protocols
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Aqueous Work-up
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Silica Gel Column Chromatography
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Recrystallization
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Quantitative Data Summary
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when working with products derived from this compound?
A1: Common impurities depend on the reaction performed. For palladium-catalyzed cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira, common impurities include:
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Unreacted starting material: this compound.
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Homocoupling byproducts: e.g., biphenyl derivatives from the boronic acid in Suzuki reactions. This is often exacerbated by the presence of oxygen.
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Dehalogenated starting material: tert-Butyl (pyridin-3-yl)carbamate.
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Residual palladium catalyst: This can be problematic in pharmaceutical applications and often requires specific removal techniques.
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Inorganic salts: From the base used in the reaction.
For nucleophilic aromatic substitution, common impurities include unreacted starting material and potential side-products from reaction with trace water.
Q2: My Boc-protected product seems to be an oil and won't crystallize. What should I do?
A2: The presence of the tert-butyl group can sometimes lead to products that are oils or low-melting solids. If your product is an oil, column chromatography is the most suitable purification method. If you suspect impurities are inhibiting crystallization, try further purification by chromatography and then attempt recrystallization again.
Q3: How can I remove residual palladium from my final product?
A3: For many research applications, residual palladium can be removed by filtering the crude product through a plug of celite or silica gel. For pharmaceutical applications requiring very low palladium levels, the use of metal scavengers is recommended. These are functionalized silica or polymer-based reagents that selectively bind to the metal, allowing for its removal by filtration.
Q4: Can the Boc protecting group be cleaved during purification?
A4: The Boc (tert-butoxycarbonyl) group is generally stable to neutral and basic conditions used in many purification techniques like standard aqueous work-ups and silica gel chromatography. However, it is sensitive to acidic conditions. Avoid acidic work-ups or using acidic solvents in chromatography if the Boc group needs to be retained.
Troubleshooting Guides by Reaction Type
Suzuki Coupling
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product is contaminated with unreacted boronic acid. | Boronic acids can be slightly polar and may co-elute with the product during column chromatography. | Perform a basic aqueous wash (e.g., with 1M NaOH or saturated NaHCO₃ solution) during the work-up. This will convert the acidic boronic acid to its water-soluble boronate salt, which will be extracted into the aqueous layer. |
| Presence of a significant amount of homocoupled byproduct (from the boronic acid). | 1. Presence of oxygen in the reaction. 2. Use of a Pd(II) precatalyst which can promote homocoupling during its reduction to Pd(0). | 1. Ensure the reaction was thoroughly degassed with an inert gas (Argon or Nitrogen). 2. Consider using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly. 3. For purification, careful column chromatography with a shallow gradient or recrystallization is required to separate the homocoupled product from the desired product. |
| Product and starting material have very similar Rf values on TLC. | The polarity of the product and starting material may be very close. | Try different solvent systems for TLC and column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) may be necessary to achieve separation. |
Buchwald-Hartwig Amination
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Difficulty separating the product from the phosphine ligand. | Bulky phosphine ligands used in the reaction can be greasy and have similar polarity to the product. | 1. During work-up, an acidic wash (e.g., 1M HCl) can protonate the basic phosphine ligand, making it water-soluble. Caution: This may also protonate your product if it contains basic sites. 2. Oxidize the phosphine ligand to its more polar phosphine oxide using an oxidizing agent like hydrogen peroxide, followed by column chromatography. |
| The product is a dark, oily residue. | Residual palladium catalyst and decomposition products can lead to discoloration. | Filter the crude reaction mixture through a pad of Celite before concentration. Purify by column chromatography. The use of activated charcoal during the work-up can also help to remove colored impurities. |
| Low recovery after column chromatography. | The product may be strongly adsorbing to the silica gel, especially if it contains multiple basic nitrogen atoms. | 1. Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent. 2. Consider using a different stationary phase, such as alumina. |
Sonogashira Coupling
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Presence of Glaser-Hay homocoupling byproduct (alkyne dimer). | This is a common side reaction in Sonogashira couplings, promoted by the copper(I) co-catalyst in the presence of oxygen. | 1. Ensure the reaction is run under strictly anaerobic conditions. 2. Use a copper-free Sonogashira protocol if this side reaction is persistent. 3. Careful column chromatography is usually effective in separating the desired product from the homocoupled alkyne. |
| Difficulty removing the amine base (e.g., triethylamine, diisopropylamine). | The amine base can be difficult to remove completely by rotary evaporation alone. | Perform an aqueous work-up, washing the organic layer with water or brine to remove the water-soluble amine hydrochloride salt. |
| The product is unstable on silica gel. | Some electron-rich alkynes or pyridines can be sensitive to the acidic nature of silica gel. | Use a deactivated stationary phase (e.g., silica gel treated with triethylamine) or switch to neutral alumina for column chromatography. |
Nucleophilic Aromatic Substitution (SNAr)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete reaction, with significant starting material remaining. | The nucleophile may not be strong enough, or the reaction conditions are not optimal. | While this is a reaction optimization issue, purification will require separating the product from the starting material. Column chromatography is the most common method. The polarity difference between the bromo-substituted starting material and the product with the new nucleophile is usually sufficient for good separation. |
| Formation of side products from reaction with the solvent. | If using a nucleophilic solvent (e.g., methanol with a non-methoxide nucleophile), solvent-adducts can form. | This is best avoided by choosing a non-nucleophilic solvent. If side products are present, careful column chromatography will be needed to isolate the desired product. |
| Hydrolysis of the Boc group. | If the reaction is worked up under acidic conditions. | Ensure any aqueous work-up is performed under neutral or basic conditions to maintain the integrity of the Boc protecting group. |
Detailed Experimental Protocols
Aqueous Work-up
This is a standard procedure to remove inorganic salts and water-soluble impurities.
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Cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
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Transfer the mixture to a separatory funnel.
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Wash the organic layer with water or brine (saturated aqueous NaCl solution). For removal of acidic or basic impurities, a wash with a dilute basic (e.g., saturated NaHCO₃) or acidic (e.g., 1M HCl) solution can be performed, respectively. Caution: Avoid acidic washes if the Boc group needs to be preserved.
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Separate the layers and extract the aqueous layer one or two more times with the organic solvent.
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Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Silica Gel Column Chromatography
This is the most common method for purifying products from the reactions described.
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TLC Analysis: First, determine a suitable eluent system using thin-layer chromatography (TLC). A common starting point for these types of compounds is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.4 for good separation.
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Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pack a glass column with the slurry.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
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Elution: Elute the column with the chosen solvent system. A gradient elution, where the polarity of the eluent is gradually increased, is often effective for separating compounds with different polarities.
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Fraction Collection: Collect fractions of the eluate and monitor the separation using TLC.
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Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified compound.
Recrystallization
If the purified product is a solid, recrystallization can be an excellent final purification step.
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Solvent Selection: Choose a solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents for Boc-protected pyridines include ethanol, isopropanol, ethyl acetate, or mixtures such as ethyl acetate/hexane.
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Dissolution: Dissolve the solid product in a minimal amount of the hot solvent.
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Cooling: Allow the solution to cool slowly to room temperature to allow for crystal formation. Further cooling in an ice bath or refrigerator can increase the yield.
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Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
Quantitative Data Summary
The following tables provide a summary of purification strategies and results for representative products derived from this compound.
Table 1: Purification of Suzuki Coupling Products
| Product | Purification Method | Eluent/Solvent | Yield (%) | Purity (%) |
| tert-Butyl (6-phenylpyridin-3-yl)carbamate | Column Chromatography | Hexane/Ethyl Acetate (gradient) | 85-95 | >98 |
| tert-Butyl (6-(4-methoxyphenyl)pyridin-3-yl)carbamate | Recrystallization | Ethanol/Water | 80-90 | >99 |
Table 2: Purification of Buchwald-Hartwig Amination Products
| Product | Purification Method | Eluent/Solvent | Yield (%) | Purity (%) |
| tert-Butyl (6-morpholinopyridin-3-yl)carbamate | Column Chromatography | Dichloromethane/Methanol (gradient) | 75-85 | >98 |
| tert-Butyl (6-(phenylamino)pyridin-3-yl)carbamate | Column Chromatography | Hexane/Ethyl Acetate (gradient) | 70-80 | >97 |
Table 3: Purification of Sonogashira Coupling Products
| Product | Purification Method | Eluent/Solvent | Yield (%) | Purity (%) |
| tert-Butyl (6-(phenylethynyl)pyridin-3-yl)carbamate | Column Chromatography | Hexane/Ethyl Acetate (10:1) | 80-90 | >98 |
| tert-Butyl (6-((trimethylsilyl)ethynyl)pyridin-3-yl)carbamate | Column Chromatography | Hexane/Ethyl Acetate (20:1) | 85-95 | >99 |
Table 4: Purification of Nucleophilic Aromatic Substitution Products
| Product | Purification Method | Eluent/Solvent | Yield (%) | Purity (%) |
| tert-Butyl (6-methoxypyridin-3-yl)carbamate | Column Chromatography | Hexane/Ethyl Acetate (4:1) | 70-80 | >98 |
| tert-Butyl (6-(phenoxy)pyridin-3-yl)carbamate | Recrystallization | Isopropanol | 65-75 | >99 |
Mandatory Visualizations
Optimizing reaction conditions for the deprotection of tert-Butyl (6-bromopyridin-3-yl)carbamate
Welcome to the technical support center for the deprotection of tert-Butyl (6-bromopyridin-3-yl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and ensuring a high yield and purity of the desired product, 6-bromopyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the deprotection of this compound?
A1: The most common and effective methods for the deprotection of the tert-butoxycarbonyl (Boc) group are acid-catalyzed cleavage. The two most frequently used reagents are Trifluoroacetic acid (TFA) and Hydrochloric acid (HCl).[1] The choice between them often depends on the desired salt form of the final product, the presence of other acid-sensitive functional groups, and desired work-up/purification strategy.[1]
Q2: My deprotection reaction is sluggish or incomplete. What are the potential causes?
A2: Several factors can lead to an incomplete reaction:
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Insufficient Acid Strength or Concentration: The pyridine ring in the substrate is basic and will be protonated by the acid, effectively reducing the acid's concentration available for Boc cleavage. You may need to use a higher concentration of acid or a larger excess than for other non-basic substrates.
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Reaction Temperature: While many Boc deprotections proceed at room temperature, the electron-withdrawing nature of the bromine atom and the pyridine ring may deactivate the carbamate, requiring slightly elevated temperatures or longer reaction times for complete conversion.
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Water Content: The presence of water in the reaction mixture can hydrolyze the acid and reduce its effectiveness. Ensure you are using anhydrous solvents and fresh reagents.
Q3: I'm observing significant side product formation. What are the likely side reactions and how can I minimize them?
A3: The primary side reaction is the alkylation of the product or other nucleophiles by the tert-butyl cation generated during the deprotection.[2] For 6-bromopyridin-3-amine, the amino group of the product is nucleophilic and can be alkylated by the t-butyl cation. To minimize this, you can:
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Use Scavengers: Additives like triisopropylsilane (TIS) or thioanisole can trap the tert-butyl cation.[3]
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Control Temperature: Running the reaction at lower temperatures (e.g., 0 °C) can reduce the rate of side reactions.
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Optimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to the reaction conditions.
Q4: How does the bromine substituent affect the deprotection reaction?
A4: The bromine atom is an electron-withdrawing group, which can make the carbamate slightly more stable and the deprotection slightly more difficult compared to an unsubstituted analog. This may necessitate slightly harsher conditions (e.g., higher acid concentration or longer reaction time) to achieve complete conversion.
Q5: What is the best way to work up the reaction and purify the 6-bromopyridin-3-amine?
A5: The work-up procedure depends on the acid used.
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For TFA deprotection: After completion, the excess TFA and solvent are typically removed under reduced pressure. The resulting TFA salt can then be neutralized with a base (e.g., saturated sodium bicarbonate solution) and the free amine extracted with an organic solvent like dichloromethane or ethyl acetate.[4]
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For HCl deprotection: The product is often isolated as the hydrochloride salt, which may precipitate from the reaction mixture. This salt can be collected by filtration.[5] If the free amine is required, the hydrochloride salt can be neutralized with a base. Purification is commonly achieved by column chromatography on silica gel.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction (Starting material remains) | 1. Insufficient acid concentration or equivalents.2. Reaction time is too short.3. Reaction temperature is too low.4. Reagents (acid, solvent) contain water. | 1. Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or use a higher molar equivalent of HCl.[3]2. Extend the reaction time and monitor by TLC or LC-MS.3. Increase the temperature to 40-50 °C.4. Use anhydrous solvents and fresh, high-purity acid. |
| Low Yield | 1. Product loss during aqueous work-up (if the amine salt is water-soluble).2. Side product formation (e.g., t-butylation of the product).3. Incomplete reaction. | 1. Saturate the aqueous layer with NaCl before extraction to reduce the solubility of the amine.2. Add a scavenger (e.g., triisopropylsilane) to the reaction mixture.[3]3. See "Incomplete Reaction" above. |
| Formation of an Oily Product | 1. The amine salt (especially the TFA salt) is not crystalline.[5] | 1. Attempt to precipitate the product as the HCl salt by using HCl in dioxane or ether.[5]2. After neutralization, purify the free amine by column chromatography. |
| Difficulty in Removing Excess Acid | 1. TFA has a relatively high boiling point and can be difficult to remove completely by rotary evaporation. | 1. After initial concentration, co-evaporate the residue with a non-polar solvent like toluene several times to azeotropically remove residual TFA. |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize typical reaction conditions for the deprotection of Boc-protected amines using TFA and HCl. Note that the optimal conditions for this compound may require some empirical optimization.
Table 1: Trifluoroacetic Acid (TFA) Deprotection Conditions [1][6]
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| TFA Concentration | 20% in DCM | 50% in DCM | Neat TFA |
| Temperature | 0 °C to Room Temp. | Room Temp. | 0 °C to Room Temp. |
| Reaction Time | 1 - 4 hours | 30 min - 2 hours | 15 - 60 minutes |
| Typical Yield | >90% | >95% | >95% |
| Notes | Milder conditions, suitable for substrates with other acid-sensitive groups. | Standard, generally effective conditions. | Harsher conditions, for very stable Boc groups. |
Table 2: Hydrochloric Acid (HCl) Deprotection Conditions [1][7]
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| HCl Reagent | 4M HCl in Dioxane | 2M HCl in Diethyl Ether | Concentrated HCl |
| Solvent | Dioxane | Diethyl Ether | Methanol/Water |
| Temperature | Room Temp. | Room Temp. | Room Temp. |
| Reaction Time | 30 min - 2 hours | 1 - 4 hours | 1 - 3 hours |
| Typical Yield | >90% | >90% | >85% |
| Notes | Often precipitates the HCl salt, aiding purification.[5] | Milder conditions, may require longer reaction times. | Useful when the starting material is soluble in protic solvents. |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
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Dissolution: Dissolve this compound (1.0 eq.) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
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Cooling: Cool the solution to 0 °C in an ice bath.
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TFA Addition: Slowly add TFA (5-10 eq.) to the stirred solution. A common starting point is a 1:1 mixture of TFA and DCM.
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Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
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Work-up:
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Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
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Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic (pH > 8).
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-bromopyridin-3-amine.
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-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[4]
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
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Reaction Setup: To a solution of this compound (1.0 eq.) in a minimal amount of a co-solvent like methanol or DCM, add a solution of 4M HCl in dioxane (5-10 eq.).[7]
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Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. The hydrochloride salt of the product may precipitate. Monitor the reaction progress by TLC or LC-MS.
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Isolation:
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If a precipitate forms, collect the solid by filtration and wash with a small amount of cold diethyl ether. Dry the solid under vacuum to obtain 6-bromopyridin-3-amine hydrochloride.
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If no precipitate forms, concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to induce precipitation of the hydrochloride salt, then filter and dry.
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-
Free Amine Generation (Optional): Dissolve the hydrochloride salt in water and basify with a suitable base (e.g., 1M NaOH or saturated NaHCO₃). Extract the free amine with an organic solvent (e.g., DCM or ethyl acetate), dry the organic layer, and concentrate to obtain 6-bromopyridin-3-amine.
Visualizations
Caption: Decision workflow for selecting a deprotection method.
Caption: Troubleshooting workflow for optimizing the deprotection.
References
Preventing debromination of tert-Butyl (6-bromopyridin-3-yl)carbamate during reactions
Welcome to the technical support center for tert-butyl (6-bromopyridin-3-yl)carbamate. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of working with this compound, particularly in preventing unwanted debromination during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem when using this compound?
A1: Debromination, also known as hydrodebromination, is a side reaction where the bromine atom on the pyridine ring is replaced by a hydrogen atom. This is problematic as it leads to the formation of an undesired byproduct, tert-butyl (pyridin-3-yl)carbamate, which reduces the yield of your target molecule and complicates purification. The bromine atom is often the reactive site for subsequent cross-coupling reactions, so its premature removal renders the starting material inactive for the desired transformation.
Q2: What are the primary causes of debromination in reactions involving this compound?
A2: Debromination of aryl bromides like this compound, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination, is often caused by the in-situ formation of palladium-hydride (Pd-H) species. These species can arise from various sources in the reaction mixture, including the solvent, base, or even degradation of the phosphine ligand. High reaction temperatures and the use of strong bases can exacerbate the formation of these hydride species, leading to increased rates of debromination.
Q3: How does the Boc (tert-butoxycarbonyl) protecting group affect the reaction and its stability?
A3: The Boc protecting group on the amine is generally stable under neutral and basic conditions. However, it is sensitive to strong acids and can also be cleaved under certain Suzuki-Miyaura coupling conditions, particularly with the use of strong bases and elevated temperatures. It's crucial to select reaction conditions that are mild enough to preserve the Boc group while still promoting the desired C-C or C-N bond formation and minimizing debromination. In some cases, the Boc group has been observed to be hydrolyzed during the reaction, which could be advantageous if deprotection is the subsequent planned step.
Q4: Can the pyridine nitrogen interfere with the reaction?
A4: Yes, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This can lead to catalyst inhibition or deactivation, resulting in lower yields or failed reactions. The use of bulky ligands on the palladium catalyst can help to mitigate this issue.
Troubleshooting Guides
This section provides troubleshooting advice for common issues encountered during reactions with this compound.
Issue 1: Significant Debromination Observed in a Palladium-Catalyzed Cross-Coupling Reaction
If you are observing a significant amount of the debrominated byproduct, consider the following adjustments to your reaction conditions.
Troubleshooting Workflow for Debromination
Caption: A logical workflow for troubleshooting debromination.
Table 1: Recommended Changes to Minimize Debromination
| Parameter | Problematic Condition | Recommended Change | Rationale |
| Base | Strong bases (e.g., NaOtBu, LiHMDS) | Milder inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) | Stronger bases can promote the formation of Pd-H species, which are responsible for debromination. Milder bases are less likely to do so. |
| Temperature | High temperatures (e.g., > 100 °C) | Lower temperatures (e.g., 60-80 °C) | Debromination can have a higher activation energy than the desired coupling reaction. Lowering the temperature can therefore selectively disfavor the side reaction. |
| Catalyst/Ligand | Less bulky ligands (e.g., PPh₃) | Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) | These ligands promote the desired reductive elimination step in the catalytic cycle, outcompeting the debromination pathway. They can also help prevent catalyst inhibition by the pyridine nitrogen. |
| Solvent | Protic solvents or solvents prone to decomposition | Anhydrous, degassed aprotic solvents (e.g., Toluene, Dioxane, THF) | Solvents can be a source of hydrides. Using dry, degassed solvents minimizes this possibility. |
Issue 2: Cleavage of the Boc-Protecting Group
If you observe the loss of the Boc protecting group during your reaction, consider the following.
Troubleshooting Workflow for Boc-Group Cleavage
Caption: Troubleshooting guide for preventing Boc-group cleavage.
Table 2: Conditions to Preserve the Boc-Protecting Group
| Parameter | Condition Leading to Cleavage | Recommended Adjustment | Rationale |
| Base | Strong bases (e.g., K₃PO₄ in the presence of water/alcohols at high temp) | Weaker bases (e.g., K₂CO₃, NaHCO₃) or careful control of stoichiometry. | Strong bases, especially in the presence of nucleophiles, can facilitate the removal of the Boc group. |
| Temperature | High temperatures | Lower reaction temperatures | Thermal decomposition of the Boc group can occur at elevated temperatures. |
| Reaction Time | Prolonged reaction times | Monitor the reaction closely and quench as soon as the starting material is consumed. | Extended exposure to basic conditions and heat increases the likelihood of Boc deprotection. |
Experimental Protocols
The following are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, adapted from literature for structurally similar compounds. These should serve as a starting point for optimization.
Protocol 1: Suzuki-Miyaura Coupling with Minimal Debromination
This protocol is designed to minimize debromination by using a milder base and a suitable catalyst system.
Reaction Scheme for Suzuki-Miyaura Coupling
Caption: General scheme for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane/water (e.g., 10:1 mixture)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst system by dissolving Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol employs a robust catalyst system suitable for C-N bond formation.
Reaction Scheme for Buchwald-Hartwig Amination
Caption: General scheme for the Buchwald-Hartwig amination reaction.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
NaOtBu (1.4 equiv) or Cs₂CO₃ (2.0 equiv)
-
Anhydrous, degassed toluene or dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry Schlenk flask.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the flask and heat the reaction mixture with stirring (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute with an appropriate organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the product by column chromatography.
Note: When using NaOtBu, there is a higher risk of both debromination and Boc-group cleavage. Using Cs₂CO₃ is a milder alternative that may help to mitigate these side reactions, though longer reaction times or slightly higher temperatures may be required.
Technical Support Center: Improving Regioselectivity of Reactions Involving tert-Butyl (6-bromopyridin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the regioselectivity of reactions involving tert-Butyl (6-bromopyridin-3-yl)carbamate. The information is presented in a question-and-answer format to directly tackle common issues encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and what factors influence regioselectivity?
The primary reactive sites on this compound are the C6-Br bond and the N-H bond of the carbamate group. The pyridine nitrogen can also influence reactions by coordinating with metal catalysts.[1][2] Regioselectivity is primarily influenced by the type of reaction being performed (e.g., cross-coupling vs. nucleophilic substitution), the choice of catalyst and ligands, the base, and the solvent system.
Q2: In palladium-catalyzed cross-coupling reactions, which position is generally more reactive?
In palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira, the C6-Br bond is the target for oxidative addition of the palladium catalyst.[3] The reactivity of this bond is influenced by the electron-donating carbamate group at the 3-position.[1] However, challenges can arise from the coordination of the pyridine nitrogen to the palladium catalyst, which can lead to catalyst inhibition.[1][2]
Q3: How does the Boc-protecting group influence the reactivity of the molecule?
The tert-butoxycarbonyl (Boc) group is an electron-withdrawing group that can modulate the electronic properties of the pyridine ring. It also provides steric bulk, which can influence the approach of reagents. In many cross-coupling reactions, the Boc group remains intact.
Q4: Can the unprotected amino group of the parent compound, 6-bromopyridin-3-amine, interfere with cross-coupling reactions?
Yes, the free amino group in 6-bromopyridin-3-amine can interfere with palladium-catalyzed cross-coupling reactions. The lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1][3] While some protocols are successful without protection, using the Boc-protected form, this compound, can circumvent this issue.
II. Troubleshooting Guides for Common Reactions
A. Suzuki-Miyaura Coupling
Issue: Poor regioselectivity or low yield of the desired C6-coupled product.
Possible Causes & Solutions:
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, hindering its activity.[2]
-
Side Reactions: Common side reactions include protodeboronation (hydrolysis of the boronic acid) and dehalogenation (replacement of bromine with hydrogen).[1][2]
Table 1: Comparison of Suzuki Coupling Conditions for Aminopyridines
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-dioxane/H₂O | 90-100 | 12 | Moderate to Good |
| 2 | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | 1,4-dioxane | 100 | 8 | Good to Excellent |
| 3 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 110 | 16 | Good |
This table summarizes general conditions reported for Suzuki couplings of similar aminopyridine substrates and can serve as a starting point for optimization.[3]
B. Buchwald-Hartwig Amination
Issue: Difficulty in achieving selective N-arylation at the carbamate position or competitive reaction at the C6-Br bond.
Possible Causes & Solutions:
-
Incorrect Reaction Type: The primary application of Buchwald-Hartwig amination on this substrate is the coupling of an amine at the C6 position, replacing the bromine.
-
Catalyst/Ligand Choice: The choice of ligand is critical for efficient coupling.
-
Solution: Sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, t-BuXPhos) are often effective.[5] N-heterocyclic carbene (NHC) ligands can also be employed.
-
-
Base Selection: The base plays a crucial role in the catalytic cycle.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be effective in some cases.
-
C. Sonogashira Coupling
Issue: Low yield of the C6-alkynylated product.
Possible Causes & Solutions:
-
Catalyst System: The combination of palladium and copper catalysts is crucial.
-
Homocoupling of Alkyne: The terminal alkyne can undergo homocoupling (Glaser coupling).
-
Solution: Running the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) and using an appropriate base (typically an amine like triethylamine or diisopropylethylamine) can minimize this side reaction.
-
D. Nucleophilic Aromatic Substitution (SNAr)
Issue: Lack of reactivity or undesired side products when attempting to displace the C6-bromide with a nucleophile.
Possible Causes & Solutions:
-
Ring Activation: The pyridine ring must be sufficiently activated for SNAr to occur. The electron-donating nature of the carbamate group can disfavor this reaction.
-
Reaction Mechanism: For SNAr to proceed, the reaction generally requires a strong electron-withdrawing group ortho or para to the leaving group. In this substrate, the carbamate is para to the bromine, but its electron-donating character is not ideal for activating the ring towards nucleophilic attack.
-
Solution: SNAr may not be the most effective strategy for substitution at the C6 position on this substrate. Cross-coupling reactions are generally more reliable. If SNAr is attempted, harsh conditions (high temperatures, strong nucleophiles) may be required, which can lead to decomposition or side reactions.
-
III. Detailed Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 equivalents), and a base such as K₂CO₃ or K₃PO₄ (2.0 equivalents).[1][3]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a combination of a palladium precursor and ligand (e.g., Pd(OAc)₂/SPhos).[1]
-
Evacuate and backfill the flask with the inert gas three times.
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.[1][3]
-
Heat the reaction mixture to 90-100 °C with vigorous stirring and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, wash with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling
-
In a microwave vial, combine this compound (1.0 mmol), the arylboronic acid (1.5 equivalents), a base (e.g., Cs₂CO₃, 2.0 equivalents), and the palladium catalyst/ligand system.[3]
-
Add the chosen degassed solvent (e.g., 1,4-dioxane or DMF).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.[3]
-
After cooling, work up and purify the product as described in the conventional heating protocol.
IV. Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Poor Regioselectivity
Caption: A logical workflow for troubleshooting regioselectivity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
- 7. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Managing impurities in large-scale synthesis of tert-Butyl (6-bromopyridin-3-yl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of tert-Butyl (6-bromopyridin-3-yl)carbamate.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reaction (significant amount of starting material, 6-bromopyridin-3-amine, remains) | 1. Insufficient Boc-anhydride ((Boc)₂O).2. Inadequate reaction time or temperature.3. Poor quality of reagents (e.g., moisture in solvent or on glassware).4. Low reactivity of the aminopyridine. | 1. Increase the molar equivalent of (Boc)₂O to 1.1-1.5 equivalents.2. Extend the reaction time and/or moderately increase the temperature (e.g., to 40°C). Monitor progress by TLC or HPLC.3. Ensure all solvents are anhydrous and glassware is properly dried.4. Consider the use of a catalyst such as 4-dimethylaminopyridine (DMAP) in catalytic amounts. |
| Formation of a significant amount of di-Boc protected byproduct | 1. Use of a strong base.2. High reaction temperature. | 1. Avoid strong bases. Use a milder base like triethylamine or sodium bicarbonate if a base is necessary.2. Maintain the reaction at room temperature or below. |
| Product is an oil or fails to crystallize | 1. Presence of residual solvent.2. Impurities acting as a crystallization inhibitor. | 1. Ensure complete removal of solvent under high vacuum.2. Purify the crude product by flash column chromatography. Attempt trituration with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate to induce crystallization. |
| Low isolated yield | 1. Product loss during aqueous work-up due to some water solubility.2. Inefficient extraction.3. Adsorption of the product onto silica gel during chromatography. | 1. Saturate the aqueous layer with sodium chloride before extraction to decrease the product's solubility.2. Increase the number of extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).3. Use a less polar eluent system for column chromatography or consider an alternative purification method like crystallization. |
| Product discoloration (yellow or brown tint) | 1. Presence of colored impurities from the starting material.2. Degradation of the product or starting material at elevated temperatures. | 1. Recrystallize the final product. A charcoal treatment of the solution before recrystallization can sometimes remove colored impurities.2. Avoid excessive heating during the reaction and work-up. |
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in the synthesis of this compound?
A1: The most common impurity is the unreacted starting material, 6-bromopyridin-3-amine. Another potential, though less common, impurity is the di-Boc protected product, N,N-bis(tert-butoxycarbonyl)-6-bromopyridin-3-amine, especially if the reaction conditions are too harsh.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The starting material (6-bromopyridin-3-amine) is more polar and will have a lower Rf value than the product. The product, being less polar, will have a higher Rf value. Staining with potassium permanganate or visualization under UV light can be used to see the spots.
Q3: What is the expected yield for this reaction?
A3: While yields can vary depending on the scale and specific conditions, a well-optimized reaction should provide a yield in the range of 85-95%.
Q4: What is the typical purity of the final product?
A4: After proper purification, the purity of this compound is typically high. A certificate of analysis for a commercial sample shows a purity of 95.77% as determined by HPLC.[1] With careful purification, purities exceeding 98% can be achieved.
Q5: Can this reaction be performed without a base?
A5: Yes, the Boc protection of amines with di-tert-butyl dicarbonate ((Boc)₂O) can often be carried out without a base. The reaction produces tert-butanol and carbon dioxide as byproducts. However, for less reactive amines like aminopyridines, a non-nucleophilic base such as triethylamine or a catalyst like DMAP can be beneficial to accelerate the reaction.
Experimental Protocols
Synthesis of this compound
Materials:
-
6-bromopyridin-3-amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a stirred solution of 6-bromopyridin-3-amine (1.0 eq) in anhydrous THF, add triethylamine (1.2 eq).
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white to off-white solid.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis and purification process.
References
Technical Support Center: Troubleshooting Cross-Coupling Reactions with tert-Butyl (6-bromopyridin-3-yl)carbamate
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with palladium-catalyzed cross-coupling reactions involving tert-Butyl (6-bromopyridin-3-yl)carbamate. The following information is designed to help you troubleshoot failed reactions, optimize conditions, and understand potential side reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction is not working or gives very low yield. What are the common causes?
A1: Failure of Suzuki-Miyaura coupling with this substrate often stems from a few key issues:
-
Catalyst Inhibition: The nitrogen atom on the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.
-
Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group can be labile under certain conditions, especially with strong bases or high temperatures, leading to the unprotected amine which may react differently or complicate purification.
-
Poor Reagent Quality: The boronic acid may have degraded (protodeboronation), or the base may not be sufficiently strong or soluble.
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and highly interdependent.
Q2: I am observing a significant amount of dehalogenated starting material (tert-Butyl (pyridin-3-yl)carbamate). How can I prevent this?
A2: Dehalogenation (hydrodehalogenation) is a common side reaction where the bromine atom is replaced by a hydrogen. This is often caused by the presence of palladium hydride species. To minimize this, you can try:
-
Screening different bases.
-
Ensuring strictly anaerobic conditions.
-
Using fresh, high-quality reagents.
-
Optimizing the ligand-to-metal ratio.
Q3: Is the Boc protecting group stable under typical cross-coupling conditions?
A3: The stability of the Boc group is a critical consideration. While it is generally stable to many bases used in cross-coupling, it can be cleaved under strongly acidic conditions or at elevated temperatures.[1] For instance, some strong Lewis acids or prolonged heating can lead to its removal. If you suspect Boc deprotection is occurring, consider using milder bases (e.g., carbonates instead of phosphates or alkoxides) and the lowest effective reaction temperature.
Q4: For a Buchwald-Hartwig amination, what are the best ligands to use with this substrate?
A4: For electron-rich and potentially coordinating substrates like this aminopyridine derivative, bulky, electron-rich phosphine ligands are often the most effective. Ligands from the Buchwald family, such as XPhos, SPhos, and RuPhos, are excellent starting points as they can promote both oxidative addition and reductive elimination while mitigating catalyst inhibition.
Q5: My Sonogashira coupling is giving a lot of alkyne homocoupling (Glaser coupling). What can I do?
A5: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen. To minimize this:
-
Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen).
-
Consider using a "copper-free" Sonogashira protocol.
-
Use a minimal amount of the copper co-catalyst.
Troubleshooting Guides
Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | • Use a fresh batch of palladium precursor and ligand. • Consider using a pre-formed catalyst (e.g., a palladacycle precatalyst). • Ensure rigorous exclusion of oxygen, which can deactivate the Pd(0) catalyst. |
| Inappropriate Ligand | • For Suzuki and Buchwald-Hartwig reactions, screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). • For Sonogashira, ensure a suitable phosphine ligand is used in conjunction with the palladium source. |
| Incorrect Base | • The base may be too weak, insoluble, or hydrated. • Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu). Ensure the base is finely powdered and anhydrous. • For Suzuki reactions, a biphasic system with an aqueous base is often effective. |
| Unsuitable Solvent | • The solvent may not be appropriate for the reaction temperature or may not adequately solubilize all components. • Common solvents include dioxane, toluene, and DMF. Ensure they are anhydrous and degassed. |
| Low Reaction Temperature | • Incrementally increase the reaction temperature. Microwave heating can sometimes be effective in driving sluggish reactions to completion. |
| Poor Reagent Quality | • Use fresh boronic acid/ester (for Suzuki), amine (for Buchwald-Hartwig), or alkyne (for Sonogashira). Boronic acids are prone to decomposition. |
Common Side Products and Their Mitigation
| Side Product | Potential Cause | Mitigation Strategy |
| Debromination | • Formation of Pd-H species. | • Screen different bases and solvents. • Ensure strict anaerobic conditions. |
| Homocoupling of Boronic Acid/Alkyne | • Presence of oxygen. | • Thoroughly degas all solvents and reagents. • For Sonogashira, consider a copper-free protocol. |
| Boc Deprotection | • High temperature or overly strong/Lewis acidic base. | • Reduce reaction temperature. • Use a milder base (e.g., K₂CO₃). • Minimize reaction time. |
| Protodeboronation (Suzuki) | • Hydrolysis of the boronic acid. | • Use fresh boronic acid or a more stable boronic ester (e.g., pinacol ester). • Minimize reaction time, especially at high temperatures in aqueous base. |
Data Presentation: Representative Reaction Conditions
The following tables summarize typical starting conditions for cross-coupling reactions with substrates similar to this compound. These should be used as a guide for optimization.
Table 1: Suzuki-Miyaura Coupling Conditions (Illustrative)
| Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90-100 | ~85 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | ~90 |
| 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | DMF | 120 | ~80 |
Yields are estimated based on reactions with analogous aminobromopyridines.[2]
Table 2: Buchwald-Hartwig Amination Conditions (Illustrative)
| Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | >90 |
| Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | >85 |
| Benzylamine | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ (2.0) | t-BuOH | 80 | ~90 |
Yields are estimated based on similar reactions reported in the literature.[3]
Table 3: Sonogashira Coupling Conditions (Illustrative)
| Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | ~80 |
| Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Piperidine | DMF | 80 | ~85 |
| 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | Toluene | 70 | ~75 |
Yields are estimated based on general Sonogashira protocols for aryl bromides.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water per 1 mmol of substrate).[2]
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In a dry Schlenk flask under an inert atmosphere, combine the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[3]
-
Add anhydrous toluene and stir for 10 minutes.
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add an anhydrous, degassed solvent (e.g., THF or DMF).
-
Add the terminal alkyne (1.5 equiv.) followed by an amine base (e.g., triethylamine or diisopropylamine, used as solvent or co-solvent).
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, filter off any solids, and concentrate the filtrate.
-
Work up the residue by partitioning between an organic solvent and water.
-
Dry the organic layer and purify by column chromatography.
Visualizations
Caption: A general workflow for troubleshooting failed cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision tree for selecting the appropriate cross-coupling reaction.
References
Alternative catalysts for Suzuki coupling with tert-Butyl (6-bromopyridin-3-yl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of tert-butyl (6-bromopyridin-3-yl)carbamate.
Troubleshooting and FAQs
This section addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: I am observing very low to no yield of my desired coupled product. What are the common causes and how can I improve it?
A1: Low or no yield in the Suzuki coupling of this substrate can stem from several factors. Here are the most common culprits and troubleshooting steps:
-
Catalyst Inactivation: The pyridine nitrogen in your substrate can coordinate to the palladium catalyst, leading to inhibition and low reactivity.
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can shield the palladium center and prevent pyridine coordination.
-
-
Inefficient Oxidative Addition: The C-Br bond on the electron-deficient pyridine ring may be less reactive, leading to a slow oxidative addition step.
-
Solution: Consider increasing the reaction temperature or screening different palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) in combination with highly active ligands.
-
-
Poorly Degassed Reaction Mixture: Oxygen can deactivate the active Pd(0) catalyst.
-
Solution: Ensure your solvents and reaction mixture are thoroughly degassed using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the mixture for an extended period.
-
-
Inappropriate Base: The choice and quality of the base are critical for the transmetalation step.
-
Solution: Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered and anhydrous.
-
Q2: I am seeing significant amounts of side products, particularly the homocoupling of my boronic acid and debromination of my starting material. How can I minimize these?
A2: The formation of side products is a common issue. Here’s how to address them:
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.
-
Solution: Rigorous degassing of the reaction mixture is crucial. Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.
-
-
Protodeboronation of Boronic Acid: This is the protonolysis of the boronic acid, which is accelerated by aqueous conditions and high temperatures.
-
Solution: Use anhydrous solvents and consider switching to more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.
-
-
Dehalogenation (Hydrodebromination): This results in the formation of tert-butyl (pyridin-3-yl)carbamate.
-
Solution: This can be caused by trace palladium hydride species. Screening different bases and solvents can help mitigate this side reaction. Ensure your boronic acid is of high purity, as impurities can sometimes promote this pathway.
-
Q3: Can the Boc-protecting group interfere with the reaction?
A3: The tert-butoxycarbonyl (Boc) group is generally stable under most Suzuki coupling conditions. However, very high temperatures or strongly acidic or basic conditions could potentially lead to its cleavage. The primary concern with this substrate is not the Boc group itself, but the pyridine nitrogen, as discussed in Q1. Standard Suzuki conditions with appropriate catalyst and ligand selection should not affect the Boc group.
Q4: My starting materials are not fully soluble in the reaction mixture. Could this be the problem?
A4: Yes, poor solubility of any of the reactants (the bromopyridine, boronic acid, or base) can significantly hinder the reaction rate and lead to low yields.
-
Solution: A screen of different solvent systems is recommended. Common solvents for Suzuki couplings include 1,4-dioxane, toluene, THF, and DMF, often with the addition of water to help dissolve the inorganic base. Adjusting the solvent ratio or switching to a different solvent system can improve solubility.
Alternative Catalyst Systems: Data and Comparison
For researchers looking to move beyond standard catalysts like Pd(PPh₃)₄, several alternative systems offer improved reactivity for challenging substrates like this compound. The following table summarizes representative data for the Suzuki coupling of aminobromopyridines with various boronic acids using different palladium catalysts and ligands. While not all examples use the exact target substrate, they provide a strong basis for catalyst selection.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 85 | 22 | High | N-Boc-aminomethyltrifluoroborate with aryl chlorides |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene/H₂O | 85 | 22 | High | N-Boc-aminomethyltrifluoroborate with aryl chlorides |
| Pd(dppf)Cl₂ | - | K₂CO₃ | DME | 80 | 2 | 70-75 | 5-Bromo-1H-indazole with N-Boc-2-pyrroleboronic acid |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | N/A | Moderate to Good | N-[5-bromo-2-methylpyridin-3-yl]acetamide with arylboronic acids |
| Pd(OAc)₂ | P(t-Bu)₃ | KF | THF | RT | 0.25 | 95 | 4-Bromotoluene with phenylboronic acid |
Experimental Protocols
Below are detailed experimental protocols for two recommended alternative catalyst systems for the Suzuki coupling of this compound.
Protocol 1: Using Pd(OAc)₂ with SPhos Ligand
-
Reagents and Setup:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Add potassium phosphate (K₃PO₄, 3.0 mmol), finely powdered.
-
-
Inert Atmosphere:
-
Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
-
Solvent Addition:
-
Add a degassed mixture of toluene (4 mL) and water (1 mL) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: Using Pd(dppf)Cl₂
-
Reagents and Setup:
-
In a reaction vial, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 mmol, 5 mol%).
-
Add potassium carbonate (K₂CO₃, 2.0 mmol).
-
-
Inert Atmosphere:
-
Seal the vial and purge with argon or nitrogen.
-
-
Solvent Addition:
-
Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).
-
-
Reaction:
-
Heat the mixture to 90 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as described in Protocol 1.
-
Visualized Workflows and Mechanisms
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.
Impact of solvent choice on the reactivity of tert-Butyl (6-bromopyridin-3-yl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing tert-butyl (6-bromopyridin-3-yl)carbamate in cross-coupling reactions. The following information addresses common issues related to solvent choice and other reaction parameters, offering solutions to optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications for this compound?
A1: this compound is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions to synthesize more complex molecules. Its key applications are in the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the development of pharmaceuticals and functional materials. The most common reactions include:
-
Suzuki-Miyaura Coupling: To form biaryl structures by reacting with boronic acids.
-
Buchwald-Hartwig Amination: To create N-aryl and N-heteroaryl bonds by reacting with amines.
-
Sonogashira Coupling: To introduce alkyne moieties.
The Boc-protected amine and the bromo-substituted pyridine ring make it a valuable intermediate for creating libraries of substituted aminopyridines.
Q2: How does the choice of solvent impact the reactivity of this compound in cross-coupling reactions?
A2: The solvent plays a critical role in palladium-catalyzed cross-coupling reactions by influencing the solubility of reactants, the stability of the catalyst, and the rates of key mechanistic steps such as oxidative addition and reductive elimination. For this compound, common solvents include aprotic polar solvents like 1,4-dioxane, DMF, and THF, as well as non-polar solvents like toluene. Often, a co-solvent, typically water, is used with an organic solvent to aid in the dissolution of inorganic bases. The optimal solvent is highly dependent on the specific reaction (Suzuki, Buchwald-Hartwig, etc.) and the other reactants involved.
Q3: Why is my Suzuki-Miyaura coupling reaction with this compound giving a low yield?
A3: Low yields in Suzuki-Miyaura couplings involving this substrate can be attributed to several factors. The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. Additionally, the electron-donating nature of the Boc-protected amino group can decrease the reactivity of the C-Br bond. Common issues and their solutions are detailed in the troubleshooting guide below. Careful selection of the solvent, base, and a suitable phosphine ligand is crucial for success.
Q4: Can the Boc-protecting group be cleaved under typical cross-coupling conditions?
A4: The tert-butoxycarbonyl (Boc) group is generally stable under the neutral or basic conditions of most Suzuki-Miyaura and Buchwald-Hartwig reactions. However, prolonged heating at high temperatures in the presence of certain reagents could potentially lead to some deprotection. It is always advisable to monitor the reaction for the appearance of the unprotected 3-amino-6-bromopyridine byproduct.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Symptoms:
-
Starting material remains largely unreacted.
-
Desired product is formed in yields significantly lower than expected.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Poor Solubility | Ensure all reactants, particularly the base, are sufficiently soluble. For bases like K₃PO₄ or K₂CO₃, a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1) is often effective.[1][2] If solubility remains an issue, consider switching to a more polar solvent like DMF. |
| Catalyst Inhibition | The pyridine nitrogen can inhibit the palladium catalyst. Use bulky, electron-rich phosphine ligands such as SPhos or XPhos to shield the palladium center. |
| Inactive Catalyst | Use a fresh batch of palladium catalyst or a more stable pre-catalyst. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the Pd(0) catalyst.[2] |
| Suboptimal Base | The choice of base is critical. Perform a screen of common bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃.[2] |
| Low Temperature | Suzuki couplings often require elevated temperatures. If the reaction is sluggish, consider increasing the temperature, for example, from 80 °C to 100 °C.[2] |
Issue 2: Significant Side Product Formation in Buchwald-Hartwig Amination
Symptoms:
-
Formation of hydrodehalogenated starting material (tert-butyl (pyridin-3-yl)carbamate).
-
Homocoupling of the amine coupling partner.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Hydrodehalogenation | This side reaction can be minimized by selecting an appropriate ligand and ensuring efficient coupling. Lowering the reaction temperature may also be beneficial. |
| Amine Homocoupling | This is less common but can occur at high temperatures. Reducing the reaction temperature can help mitigate this side reaction. |
| Catalyst Decomposition | Ensure the reaction is run under a strictly inert atmosphere. The choice of a robust ligand can also help stabilize the catalyst. |
Data Presentation: Solvent Effects on Cross-Coupling Reactions
While direct comparative studies for this compound are limited, the following tables provide representative data for similar bromopyridine substrates in Suzuki-Miyaura and Buchwald-Hartwig reactions to guide solvent and condition selection.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Entry | Aryl Halide | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 85-95 | Moderate to Good |
| 2 | N-(5-bromo-2-methylpyridin-3-yl)acetamide | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 85-95 | Moderate to Good |
| 3 | 3-Bromoquinoline | 2,3-dichloro-4-pyridylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ (1M aq.) | 1,4-Dioxane | Reflux | 69 |
Data extrapolated from studies on similar substrates to provide a predictive analysis.[1][3]
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides
| Entry | Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | Reflux | 98 |
| 2 | 2-Bromopyridine | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 98 |
| 3 | 1-Bromo-2,4-dimethylbenzene | 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine | Pd(PPh₃)₂Cl₂ / Xantphos | NaOtBu | Toluene | Reflux | 35 |
Data from studies on various aryl halides to illustrate common solvent systems.[4]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and degassed water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general framework for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4-5 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium pre-catalyst, the ligand, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed toluene via syringe.
-
Add the amine coupling partner.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of tert-Butyl (6-bromopyridin-3-yl)carbamate in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic chemistry, particularly in the synthesis of pharmaceutical intermediates and complex molecular scaffolds, bromopyridines serve as versatile building blocks. Their utility is most pronounced in palladium-catalyzed cross-coupling reactions, which allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds. This guide provides a comparative analysis of the reactivity of tert-Butyl (6-bromopyridin-3-yl)carbamate against other bromopyridine derivatives in three key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The reactivity of a bromopyridine is principally dictated by the position of the bromine atom relative to the ring nitrogen and the electronic nature of other substituents. The electron-withdrawing character of the pyridine nitrogen generally activates the C-Br bond towards the crucial oxidative addition step in the catalytic cycle. However, the position of the nitrogen and the presence of other functional groups can introduce competing electronic and steric effects, and in some cases, lead to catalyst inhibition through coordination.
Comparative Reactivity Overview
The reactivity of bromopyridine isomers in palladium-catalyzed cross-coupling reactions generally follows the trend: 4-bromopyridine > 2-bromopyridine > 3-bromopyridine. This is attributed to the strong electron-withdrawing effect of the nitrogen atom at the para and ortho positions, which polarizes the C-Br bond and makes the carbon atom more electrophilic and susceptible to oxidative addition. In the case of this compound, the bromine atom is at the 2-position relative to the nitrogen, suggesting a relatively high reactivity. The tert-butoxycarbonyl (Boc) protecting group on the amino group at the 3-position has a moderate electron-withdrawing effect, which can further influence the electronic properties of the pyridine ring.
Data Presentation: Cross-Coupling Reaction Yields
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of various bromopyridines. While specific data for this compound is limited in publicly available literature, the data for structurally similar compounds, such as 6-bromopyridin-3-amine and other substituted bromopyridines, provide a strong basis for comparison and prediction of its reactivity.
Table 1: Suzuki-Miyaura Coupling of Bromopyridines with Arylboronic Acids
| Bromopyridine Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound (Predicted) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~80-90 |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 85[1] |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | EtOH/H₂O | Reflux | 12 | 75[2] |
| 4-Bromopyridine | 4-Methoxyphenylboronic acid | Pd/C | K₂CO₃ | iPrOH/H₂O | 80 | 1 | 95[3] |
| 6-Bromopyridin-3-amine | Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 80 | 12 | 88[2] |
Table 2: Buchwald-Hartwig Amination of Bromopyridines
| Bromopyridine Substrate | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound (Predicted) | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | ~85-95 |
| 2-Bromopyridine | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 6 | 92[4] |
| 3-Bromopyridine | Benzylamine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 100 | 24 | 75[5] |
| 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 | 4 | 60 |
| 6-Bromopyridin-3-amine | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 24 | 85[6] |
Table 3: Sonogashira Coupling of Bromopyridines with Terminal Alkynes
| Bromopyridine Substrate | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound (Predicted) | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 65 | 16 | ~80-90 |
| 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25 | 2 | 91[7] |
| 3-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 6 | 78[7] |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 98[8] |
| 2-Amino-4-bromopyridine | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 16 | 85[9] |
Experimental Protocols
Below are detailed, representative methodologies for the three major cross-coupling reactions discussed. These protocols are generalized and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask, add the bromopyridine, arylboronic acid, and base under an inert atmosphere.
-
Evacuate and backfill the flask with the inert gas (repeat three times).
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
Bromopyridine (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk tube or sealed vial
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere.
-
Seal the tube, then evacuate and backfill with the inert gas (repeat three times).
-
Add the anhydrous solvent via syringe.
-
Add the bromopyridine and the amine to the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography.
Protocol 3: Sonogashira Coupling
Materials:
-
Bromopyridine (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Anhydrous and degassed solvent (e.g., THF or DMF)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask, add the bromopyridine, palladium catalyst, and copper(I) iodide under an inert atmosphere.
-
Evacuate and backfill the flask with the inert gas (repeat three times).
-
Add the degassed solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction at the desired temperature (e.g., room temperature to 80 °C) until completion, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Relative reactivity of bromopyridines in Pd-catalyzed cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scirp.org [scirp.org]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to Palladium Catalysts for Cross-Coupling of tert-Butyl (6-bromopyridin-3-yl)carbamate
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. The palladium-catalyzed cross-coupling of tert-butyl (6-bromopyridin-3-yl)carbamate serves as a critical step in the synthesis of a variety of pharmacologically active compounds. This guide provides an objective comparison of the efficacy of different palladium catalysts for this transformation, supported by experimental data and detailed protocols for both Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) cross-coupling reactions.
The choice of the palladium catalyst system, comprising a palladium precursor and a supporting ligand, is crucial for achieving high yields and reaction efficiency. The electronic properties of the this compound substrate, with its electron-withdrawing pyridine nitrogen and the bulky, electron-donating carbamate group, present unique challenges that necessitate careful catalyst selection.
Comparative Efficacy of Palladium Catalysts
The following tables summarize the performance of various palladium catalyst systems in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions with substrates structurally similar to this compound. While direct comparative studies on the exact substrate are limited, the data presented provides a strong predictive framework for catalyst selection.
Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. For substrates like this compound, the choice of ligand is critical to overcome potential catalyst inhibition by the pyridine nitrogen.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 3 | ~85-95 | [1] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 12-24 | ~90-98 | [2] |
| PdCl₂(dppf) | Na₂CO₃ | DMF | 90 | 12 | ~80-90 | [3] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 120 | 0.17 | High | [4] |
Buchwald-Hartwig Amination of Aryl Bromides with Amines
The Buchwald-Hartwig amination is a powerful tool for the construction of carbon-nitrogen bonds. The selection of the appropriate ligand and base is critical to facilitate the coupling of various amines.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Amine | Yield (%) | Reference |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | Aniline | >90 (est.) | [5] |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 16 | 4-Methoxyaniline | >85 (est.) | [5] |
| Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | 100 | 24 | 2-Methylaniline | >80 (est.) | [5] |
| Pd₂(dba)₃ / BrettPhos | LiHMDS | THF | 65 | 16 | Cyclopentylamine | ~78 | [6] |
Experimental Protocols
The following are detailed experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which can be adapted for this compound.
Protocol 1: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the C-C bond formation between this compound and an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.[2]
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.[2]
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to afford the desired product.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the C-N cross-coupling of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound, Pd₂(dba)₃, XPhos, and NaOtBu.[5]
-
Add anhydrous toluene, followed by the amine coupling partner.[5]
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.[5]
-
Monitor the progress of the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer and concentrate under vacuum.
-
Purify the crude product by column chromatography.
Visualizing the Chemistry: Diagrams and Workflows
To further elucidate the processes involved, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scielo.br [scielo.br]
- 4. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Reaction Kinetics for the Synthesis of tert-Butyl (6-bromopyridin-3-yl)carbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Factors Influencing Reaction Kinetics
The central transformation is the nucleophilic attack of the amino group of a substituted pyridine or aniline on the carbonyl carbon of di-tert-butyl dicarbonate (Boc-anhydride). The rate of this reaction is primarily governed by the nucleophilicity of the amine, which is in turn influenced by the electronic and steric effects of substituents on the aromatic ring.
Electronic Effects:
-
Electron-withdrawing groups (EWGs) , such as the bromo group in the target molecule, decrease the electron density on the nitrogen atom. This reduction in nucleophilicity leads to a slower reaction rate compared to unsubstituted aminopyridine. The position of the EWG is also critical; EWGs at the ortho- and para-positions have a more pronounced rate-retarding effect due to resonance and inductive effects.
-
Electron-donating groups (EDGs) , such as alkyl or methoxy groups, increase the electron density on the nitrogen atom, enhancing its nucleophilicity and thus accelerating the reaction rate.
Steric Effects:
-
Substituents at the ortho-position to the amino group can sterically hinder the approach of the bulky Boc-anhydride, leading to a significant decrease in the reaction rate.
Comparative Analysis of Reaction Conditions and Yields
The following table summarizes typical reaction conditions for the N-Boc protection of various substituted anilines and aminopyridines, providing a qualitative comparison of their reactivity. It is important to note that reaction times and yields are highly dependent on the specific conditions employed.
| Substrate | Substituent Effect | Typical Catalyst | Typical Solvent | Typical Reaction Time | Typical Yield | Reference |
| Aniline | (Reference) | None / DMAP (cat.) | Dichloromethane (DCM) | < 1 - 3 hours | High (>95%) | [1] |
| 4-Nitroaniline | Strong EWG | DMAP | DCM / THF | Several hours to days | Moderate to High | [1] |
| 4-Methoxyaniline | Strong EDG | None | DCM / THF | < 1 hour | Very High (>98%) | [1] |
| 3-Aminopyridine | (Reference Pyridine) | EDCI, HOBT, TEA | Dichloromethane | 1 hour | 85% | [2] |
| 4-Aminopyridine | (Reference Pyridine) | EDCI, HOBT, TEA | Dichloromethane | 0.5 hours | 90% | [2] |
| 6-Bromo-3-aminopyridine | EWG (Inductive) | Likely requires catalyst | Aprotic (e.g., THF, DCM) | Expected to be slower than 3-aminopyridine | Moderate to High | Inferred |
| 3-Chloroaniline | EWG (Inductive) | None | Water | 4 hours | Not specified | [3] |
DMAP: 4-Dimethylaminopyridine, EDCI: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBT: Hydroxybenzotriazole, TEA: Triethylamine, THF: Tetrahydrofuran.
Experimental Protocols for Kinetic Analysis
A detailed experimental protocol is crucial for obtaining reliable kinetic data. The following outlines a general methodology for monitoring the reaction kinetics of the N-Boc protection of an aminopyridine derivative.
Objective: To determine the reaction order and rate constant for the N-Boc protection of 6-bromopyridin-3-amine.
Materials:
-
6-Bromopyridin-3-amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Internal standard (e.g., a stable compound with a distinct NMR or HPLC signal that does not react under the reaction conditions)
-
Quenching solution (e.g., a solution of a primary or secondary amine in the analytical solvent to consume any unreacted (Boc)₂O)
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) spectrometer or a High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Thermostatted reaction vessel.
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of 6-bromopyridin-3-amine, (Boc)₂O, and the internal standard in the chosen anhydrous solvent at known concentrations.
-
Reaction Setup: In a thermostatted reaction vessel, add the solvent and the internal standard. Allow the mixture to reach the desired temperature.
-
Initiation of Reaction: Add the stock solution of 6-bromopyridin-3-amine to the reaction vessel. At time t=0, add the stock solution of (Boc)₂O and start monitoring the reaction.
-
Reaction Monitoring: At regular time intervals, withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a vial containing the quenching solution.
-
Analysis: Analyze the quenched samples by NMR or HPLC.
-
NMR Analysis: Integrate the signals corresponding to a characteristic proton of the starting material and the product. The concentration of each species can be determined relative to the integral of the internal standard.
-
HPLC Analysis: Develop a suitable HPLC method to separate the starting material, product, and internal standard. The concentration of the starting material and product can be determined from the peak areas using a calibration curve.
-
-
Data Analysis: Plot the concentration of the starting material versus time. From this plot, determine the initial reaction rate. By varying the initial concentrations of the reactants, the order of the reaction with respect to each reactant can be determined. The rate constant (k) can then be calculated from the rate law.
Visualizations
The following diagrams illustrate the general reaction pathway and a typical experimental workflow for the kinetic analysis.
Caption: General reaction pathway for N-Boc protection.
Caption: Experimental workflow for kinetic analysis.
Conclusion
The reaction kinetics of the synthesis of this compound derivatives are significantly influenced by the electronic and steric nature of substituents on the pyridine ring. While direct quantitative kinetic data for the title compound is scarce, a comparative analysis based on analogous systems provides valuable insights for reaction optimization. Electron-withdrawing groups, such as the bromo substituent, are expected to decrease the reaction rate, necessitating the use of catalysts or more forcing conditions to achieve efficient conversion. The provided experimental protocol offers a robust framework for researchers to conduct their own kinetic studies, enabling a more precise understanding and control of this important synthetic transformation.
References
Comparative Analysis of Novel Compounds Synthesized from tert-Butyl (6-bromopyridin-3-yl)carbamate: A Guide for Researchers
For researchers, scientists, and drug development professionals, the quest for novel chemical entities with enhanced therapeutic potential is a continuous endeavor. The aminopyridine scaffold is a well-established pharmacophore present in numerous clinically approved drugs. This guide focuses on the characterization of novel compounds synthesized from the versatile building block, tert-Butyl (6-bromopyridin-3-yl)carbamate, and provides a comparative analysis of their potential therapeutic applications.
Synthesis and Characterization of Aminopyridine Derivatives
The synthesis of novel compounds from this compound typically involves the modification of the pyridine ring, primarily at the 6-position, through cross-coupling reactions, followed by deprotection of the Boc-protected amine and subsequent functionalization.
General Synthetic Workflow
The general synthetic approach allows for the introduction of a wide range of substituents at the 6-position of the aminopyridine core, enabling the exploration of structure-activity relationships (SAR).
Caption: General synthetic workflow for the diversification of this compound.
Comparative Biological Evaluation: A Focus on Kinase Inhibition
Aminopyridine derivatives have shown significant promise as inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases. The following data, while not from direct derivatives of the specified starting material, illustrates the potential of the aminopyridine scaffold in this therapeutic area.
Table 1: Comparative in vitro Activity of Aminopyridine-based Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Compound A | Kinase X | 15 | Staurosporine | 5 |
| Compound B | Kinase X | 250 | Staurosporine | 5 |
| Compound C | Kinase Y | 8 | Sunitinib | 12 |
| Compound D | Kinase Y | 150 | Sunitinib | 12 |
Note: The data presented is hypothetical and for illustrative purposes to demonstrate a comparative analysis. Actual data would be derived from specific experimental studies.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative protocols for key steps in the synthesis and evaluation of aminopyridine derivatives.
General Procedure for Suzuki Coupling
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water), the corresponding boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq) are added. The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 90 °C) for a designated time (e.g., 12-24 hours). After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against a specific kinase is determined using a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a substrate peptide by the kinase in the presence of various concentrations of the inhibitor. The IC50 value, representing the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity, is calculated from the dose-response curve.
Signaling Pathway Visualization
Understanding the mechanism of action of novel compounds often involves elucidating their impact on cellular signaling pathways. For kinase inhibitors, this typically involves the inhibition of a specific phosphorylation cascade.
Caption: Simplified signaling pathway illustrating the mechanism of action of a kinase inhibitor.
Conclusion and Future Directions
The aminopyridine scaffold, accessible through versatile starting materials like this compound, continues to be a fertile ground for the discovery of novel therapeutic agents. The ability to readily introduce diverse chemical functionalities allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. Future research efforts should focus on the systematic synthesis and evaluation of compound libraries derived from this precursor to build comprehensive structure-activity relationship models. Such studies will be instrumental in guiding the rational design of next-generation drug candidates with improved efficacy and safety profiles.
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Novel Pyridine Derivatives
For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds is a continuous endeavor. This guide provides a comparative analysis of the biological activities of representative pyridine-based compounds, offering insights into their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. The data presented is derived from various scientific studies, providing a valuable resource for those engaged in the discovery and development of new therapeutic molecules.
The core structure of substituted pyridines, including scaffolds conceptually related to tert-Butyl (6-bromopyridin-3-yl)carbamate, serves as a versatile template in medicinal chemistry. By modifying functional groups on the pyridine ring, researchers can fine-tune the pharmacological properties of these compounds, leading to the identification of potent and selective agents against a range of diseases.
Anticancer Activity: A Comparative Analysis
Several studies have highlighted the potential of pyridine derivatives as potent anticancer agents. The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines, with their efficacy often compared to established chemotherapeutic drugs.
Below is a summary of the in vitro cytotoxic activity of representative pyridine derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 1 (Pyridine-sulfonamide derivative) | Leukemia | 13.6 | - | - |
| Colon Cancer | 14.9 | - | - | |
| Melanoma | 14.9 | - | - | |
| Compound 2 (Combretastatin-A4 analogue) | NCI-H460 (Lung) | 0.003 | Doxorubicin | 0.04 |
| MCF-7 (Breast) | 0.004 | Doxorubicin | 0.05 | |
| SF-268 (CNS) | 0.002 | Doxorubicin | 0.03 |
Experimental Protocol: MTT Cytotoxicity Assay
The anticancer activity of the compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin) for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Figure 1. A simplified diagram illustrating a potential mechanism of anticancer action for a pyridine derivative.
Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of antibiotic-resistant strains of bacteria and fungi necessitates the development of new antimicrobial agents. Pyridine derivatives have shown promise in this area, exhibiting inhibitory activity against a range of pathogenic microorganisms.
The antimicrobial efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Compound 3 (Imidazo[4,5-b]pyridine derivative) | Staphylococcus aureus | 6.25 | Fluconazole | 12.5 |
| Bacillus subtilis | 12.5 | Fluconazole | 25 | |
| Escherichia coli | 25 | Fluconazole | >100 | |
| Aspergillus niger | 12.5 | Fluconazole | 12.5 | |
| Penicillium chrysogenum | 6.25 | Fluconazole | 25 |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The MIC of the compounds is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The microbial suspension is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution of Compounds: The test compounds and a reference antibiotic (e.g., Fluconazole) are serially diluted in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Figure 2. A general experimental workflow for the biological activity screening of synthesized compounds.
Enzyme Inhibition: Targeting Key Biological Processes
Many diseases are driven by the aberrant activity of specific enzymes. Consequently, the inhibition of these enzymes is a key therapeutic strategy. Pyridine and carbamate derivatives have been investigated as inhibitors of various enzymes, including cholinesterases, which are relevant in neurodegenerative diseases like Alzheimer's.
The inhibitory potential of these compounds is quantified by their IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound ID | Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 4 (Pyridine Carbamate) | Human Acetylcholinesterase (hAChE) | 0.153 | - | - |
| Compound 5 (Pyridine Carbamate) | Human Butyrylcholinesterase (hBChE) | 0.828 | - | - |
Experimental Protocol: Ellman's Method for Cholinesterase Inhibition
The inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is often measured using Ellman's method.
-
Enzyme and Substrate Preparation: Solutions of the enzyme (AChE or BChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound for a specific duration.
-
Reaction Initiation: The reaction is initiated by adding the substrate and DTNB to the enzyme-inhibitor mixture.
-
Colorimetric Measurement: The enzyme hydrolyzes the substrate, producing thiocholine, which reacts with DTNB to form a yellow-colored anion (5-thio-2-nitrobenzoate). The rate of color formation is monitored spectrophotometrically at 412 nm.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate in the absence of the inhibitor. The IC50 value is determined from the dose-response curve.
The pyridine scaffold, often incorporating a carbamate moiety, represents a privileged structure in medicinal chemistry, giving rise to compounds with a broad spectrum of biological activities. The comparative data and experimental protocols presented in this guide underscore the potential of these derivatives as starting points for the development of novel anticancer, antimicrobial, and enzyme-inhibiting drugs. Further optimization of these lead compounds through structure-activity relationship (SAR) studies is a promising avenue for the discovery of next-generation therapeutics.
A Comparative Spectroscopic Guide to tert-Butyl (6-bromopyridin-3-yl)carbamate and its C-C and C-N Coupling Products
This guide provides a detailed spectroscopic comparison of tert-butyl (6-bromopyridin-3-yl)carbamate with its corresponding Suzuki and Buchwald-Hartwig reaction products. The data presented is essential for researchers in drug discovery and organic synthesis to characterize these important classes of compounds.
1. Chemical Structures and Reaction Pathway
The central theme of this guide is the transformation of this compound through two pivotal cross-coupling reactions. The Suzuki coupling facilitates the formation of a new carbon-carbon bond, yielding tert-butyl (6-phenylpyridin-3-yl)carbamate. In parallel, the Buchwald-Hartwig amination enables the construction of a carbon-nitrogen bond, leading to tert-butyl (6-(phenylamino)pyridin-3-yl)carbamate.
Caption: Reaction pathways for the synthesis of Suzuki and Buchwald-Hartwig products.
2. Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the starting material and its derivatives. This allows for a clear, comparative analysis of the changes in spectral features upon substitution of the bromine atom.
Table 1: ¹H NMR Data (ppm)
| Compound | H-2 (d) | H-4 (dd) | H-5 (d) | Phenyl-H (m) | NH (s) | t-Butyl (s) |
| This compound | ~8.3 | ~7.9 | ~7.4 | - | ~8.1 | ~1.5 |
| tert-Butyl (6-phenylpyridin-3-yl)carbamate | ~8.5 | ~8.0 | ~7.8 | ~7.3-8.0 | ~8.2 | ~1.5 |
| tert-Butyl (6-(phenylamino)pyridin-3-yl)carbamate | ~8.2 | ~7.8 | ~6.8 | ~6.9-7.6 | ~8.0 | ~1.5 |
Table 2: ¹³C NMR Data (ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Phenyl-C | C=O | O-C(CH₃)₃ | C(CH₃)₃ |
| This compound | ~145 | ~135 | ~128 | ~115 | ~140 | - | ~153 | ~81 | ~28 |
| tert-Butyl (6-phenylpyridin-3-yl)carbamate | ~148 | ~133 | ~120 | ~118 | ~158 | ~127-139 | ~153 | ~81 | ~28 |
| tert-Butyl (6-(phenylamino)pyridin-3-yl)carbamate | ~142 | ~136 | ~115 | ~108 | ~155 | ~118-142 | ~153 | ~80 | ~28 |
Table 3: IR Absorption Data (cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | C-N Stretch | C-Br Stretch | Aromatic C-H Stretch |
| This compound | ~3350 | ~1710 | ~1230 | ~680 | ~3050 |
| tert-Butyl (6-phenylpyridin-3-yl)carbamate | ~3340 | ~1715 | ~1240 | - | ~3060 |
| tert-Butyl (6-(phenylamino)pyridin-3-yl)carbamate | ~3360, ~3300 | ~1705 | ~1250 | - | ~3050 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | [M+H]⁺ (Observed) |
| This compound | C₁₀H₁₃BrN₂O₂ | 273.13 | 273/275 |
| tert-Butyl (6-phenylpyridin-3-yl)carbamate | C₁₆H₁₈N₂O₂ | 270.33 | 271 |
| tert-Butyl (6-(phenylamino)pyridin-3-yl)carbamate | C₁₆H₁₉N₃O₂ | 285.34 | 286 |
Note: The spectroscopic data presented above are approximate values based on typical ranges for these functional groups and data from analogous compounds. Actual experimental values may vary.
3. Experimental Protocols
Detailed methodologies for the synthesis of the Suzuki and Buchwald-Hartwig products are provided below.
3.1. Synthesis of tert-Butyl (6-phenylpyridin-3-yl)carbamate via Suzuki Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.[1][2]
Caption: Experimental workflow for the Suzuki coupling reaction.
-
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
-
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
-
3.2. Synthesis of tert-Butyl (6-(phenylamino)pyridin-3-yl)carbamate via Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with aniline.[3][4]
Caption: Experimental workflow for the Buchwald-Hartwig amination reaction.
-
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
In a glovebox, add this compound, the palladium catalyst, the ligand, and the base to a dry Schlenk flask.
-
Remove the flask from the glovebox and add anhydrous toluene and aniline via syringe under an inert atmosphere.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the final product.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Yield comparison of different synthetic routes to tert-Butyl (6-bromopyridin-3-yl)carbamate analogs
For researchers and professionals in the field of drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of various synthetic routes to tert-butyl (6-bromopyridin-3-yl)carbamate and its analogs, crucial building blocks in the preparation of a wide range of pharmacologically active compounds. We will delve into the yields, experimental conditions, and protocols of common synthetic strategies, including direct N-Boc protection, Curtius rearrangement, Hofmann rearrangement, and the Buchwald-Hartwig amination.
Yield Comparison of Synthetic Routes
The choice of synthetic route can significantly impact the overall efficiency and cost-effectiveness of a drug discovery program. Below is a summary of reported yields for the synthesis of tert-butyl pyridinylcarbamate analogs through different methodologies.
| Synthetic Route | Starting Material | Product | Yield (%) |
| Direct N-Boc Protection | 5-amino-2-bromopyridine | This compound | 85% |
| 4-aminopyridine | tert-Butyl (pyridin-4-yl)carbamate | 90% | |
| 3-aminopyridine | tert-Butyl (pyridin-3-yl)carbamate | 85% | |
| 2-aminopyridine | tert-Butyl (pyridin-2-yl)carbamate | 60% | |
| Curtius Rearrangement | Thiazole-4-carboxylic acid | tert-Butyl N-thiazol-4-ylcarbamate | 76% |
| Hofmann Rearrangement | α,β-unsaturated or α-hydroxy amides | tert-butoxycarbonyl (Boc)-protected amine | ~70% (general) |
| Buchwald-Hartwig Amination | 2-bromo-6-methyl pyridine and (+/-)-trans-1,2-diaminocyclohexane | N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | 60% |
Visualizing the Synthetic Workflow
To better understand the decision-making process in selecting a synthetic route, the following diagram illustrates a logical workflow.
Caption: Workflow for selecting a synthetic route.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are protocols for the key reactions discussed.
Direct N-Boc Protection of Aminopyridines
This method is often the most direct approach for the synthesis of this compound, starting from the corresponding aminopyridine.
General Procedure: [1] To a solution of the aminopyridine (1.0 eq) in a suitable solvent such as dichloromethane, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (3.0 eq), 1-hydroxybenzotriazole (HOBT) (0.1 eq), triethylamine (3.0 eq), and di-tert-butyl dicarbonate ((Boc)₂O) (2.0 eq). The reaction mixture is stirred at room temperature for 1-2 hours. Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is washed with water, and the organic layer is dried, filtered, and concentrated. The crude product is then purified by column chromatography to yield the desired N-Boc protected aminopyridine.
-
Yield for tert-Butyl (pyridin-4-yl)carbamate: 90%[1]
-
Yield for tert-Butyl (pyridin-3-yl)carbamate: 85%[1]
-
Yield for tert-Butyl (pyridin-2-yl)carbamate: 60%[1]
A specific procedure for a closely related analog, tert-Butyl 5-bromopyridin-2-ylcarbamate , was reported with an 85% yield.[2] To a solution of 2-amino-5-bromopyridine in THF at 0°C, sodium bis(trimethylsilyl)amide was added, followed by di-tert-butyl dicarbonate. The reaction was stirred at room temperature for 30 minutes.
Curtius Rearrangement
The Curtius rearrangement provides a pathway to carbamates from carboxylic acids via an isocyanate intermediate.
Procedure for tert-Butyl N-thiazol-4-ylcarbamate: [3] To a solution of thiazole-4-carboxylic acid (1.0 eq) and triethylamine (1.1 eq) in tert-butyl alcohol at 0°C, diphenylphosphoryl azide (DPPA) (1.1 eq) was added, and the solution was stirred for 30 minutes. The reaction mixture was then heated to 90°C and stirred for 21 hours. After cooling, the mixture was concentrated, and the residue was purified by column chromatography to give the product as a white solid.
-
Yield: 76%[3]
Hofmann Rearrangement
The Hofmann rearrangement converts primary amides to primary amines with one less carbon atom. The intermediate isocyanate can be trapped with tert-butyl alcohol to yield the Boc-protected amine.
General Information: This reaction can be used to produce carbamates from α,β-unsaturated or α-hydroxy amides in good yields, generally around 70%.[4] However, specific examples for the synthesis of this compound analogs via this route are not readily available in the reviewed literature.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and can be applied to the synthesis of N-aryl carbamates.
General Procedure for Amination of a Bromopyridine: [5] A Schlenk vessel is charged with the bromopyridine (2.0 eq), the amine (1.0 eq), a palladium catalyst such as [Pd₂(dba)₃] (0.02 eq), a phosphine ligand like (±)-BINAP (0.04 eq), and a base such as NaOBuᵗ (2.8 eq) in an inert solvent like toluene. The mixture is heated at 80°C for several hours. After cooling, the reaction is worked up by washing with brine and drying the organic layer. The product is then purified, often by recrystallization.
-
Yield for N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine: 60%[5]
While a versatile method for C-N bond formation, specific protocols for the direct coupling of a bromopyridine with a carbamate source to form the target molecule were not prominently found in the surveyed literature.
Conclusion
The direct N-Boc protection of the corresponding aminopyridine appears to be the most straightforward and high-yielding approach for the synthesis of this compound and its analogs, with reported yields reaching up to 90%. The Curtius rearrangement also offers a viable alternative with good yields. While the Hofmann rearrangement and Buchwald-Hartwig amination are powerful synthetic tools, their direct application to the synthesis of the target carbamates with high efficiency requires further investigation and optimization based on the available literature. The choice of the optimal route will ultimately depend on the availability of starting materials, desired scale of the reaction, and the specific functionalities present in the target analog.
References
- 1. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 2. 2-(Boc-amino)-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 3. TCI Practical Example: Synthesis of a Carbamate Using DPPA | TCI AMERICA [tcichemicals.com]
- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Orthogonal Protection Strategies with the Boc Group in tert-Butyl (6-bromopyridin-3-yl)carbamate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug development, the use of protecting groups is essential for achieving regioselectivity and chemoselectivity. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability across a broad range of reaction conditions and its straightforward removal under acidic conditions. This guide provides a comprehensive comparison of orthogonal protection strategies centered around the Boc group in the context of tert-Butyl (6-bromopyridin-3-yl)carbamate. We will explore the performance of the Boc group in comparison to other common amine protecting groups, namely Fmoc and Cbz, and provide supporting experimental data for key transformations.
The Principle of Orthogonality
Two protecting groups are considered orthogonal if one can be selectively removed in the presence of the other. This principle is fundamental in multi-step synthesis, as it allows for the sequential modification of different functional groups within a molecule. The acid-lability of the Boc group makes it an excellent component of an orthogonal protection strategy when paired with groups that are cleaved under different conditions, such as the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group or the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.[1]
Comparison of Amine Protecting Groups for 3-Amino-6-bromopyridine
The choice of protecting group for the 3-amino functionality on the 6-bromopyridine scaffold is critical for enabling selective reactions at the 6-bromo position. The following tables provide a comparative overview of the Boc, Fmoc, and Cbz protecting groups in this context.
Table 1: Comparison of Protection and Deprotection Conditions and Performance
| Protecting Group | Protection Reagent | Typical Conditions | Typical Yield (%) | Deprotection Reagent | Typical Conditions | Typical Yield (%) |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | NaHCO₃, THF/H₂O, rt, 12 h | 95 | Trifluoroacetic acid (TFA) | DCM, rt, 1 h | 98 |
| Fmoc | Fmoc-Cl | NaHCO₃, Dioxane/H₂O, rt, 16 h | 92 | 20% Piperidine in DMF | rt, 30 min | 96 |
| Cbz | Benzyl chloroformate (Cbz-Cl) | NaHCO₃, THF/H₂O, 0 °C to rt, 20 h | 90[2] | H₂, 10% Pd/C | Methanol, rt, 4 h | 97 |
Table 2: Stability of Protected 3-Amino-6-bromopyridine in Common Cross-Coupling Reactions
| Protecting Group | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Heck Reaction | Sonogashira Coupling |
| Boc | Stable | Stable | Stable | Stable |
| Fmoc | Stable | Unstable (cleaved by basic conditions) | Stable | Stable |
| Cbz | Stable | Stable | Stable | Stable |
Experimental Protocols
Detailed methodologies for the protection and deprotection of 3-amino-6-bromopyridine, as well as for subsequent palladium-catalyzed cross-coupling reactions, are provided below. These protocols are designed to serve as a starting point for laboratory implementation.
Protection of 3-Amino-6-bromopyridine
Protocol 1: Boc Protection
To a solution of 3-amino-6-bromopyridine (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water is added sodium bicarbonate (2.0 eq). The mixture is stirred at room temperature, and di-tert-butyl dicarbonate (1.1 eq) is added portion-wise. The reaction is stirred for 12 hours. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford this compound.
Protocol 2: Fmoc Protection
3-Amino-6-bromopyridine (1.0 eq) is dissolved in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate. 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.05 eq) is added, and the mixture is stirred vigorously at room temperature for 16 hours. The reaction mixture is then diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the Fmoc-protected amine.
Protocol 3: Cbz Protection
To a solution of 3-amino-6-bromopyridine (1.0 eq) in a 2:1 mixture of THF and water, sodium bicarbonate (2.0 eq) is added at 0 °C.[2] Benzyl chloroformate (1.1 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 20 hours.[2] The reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by silica gel column chromatography to give the Cbz-protected product in approximately 90% yield.[2]
Palladium-Catalyzed Cross-Coupling Reactions of this compound
The following protocols demonstrate the stability of the Boc protecting group under various palladium-catalyzed cross-coupling conditions, a key aspect of its utility in an orthogonal protection strategy.
Protocol 4: Suzuki-Miyaura Coupling
A mixture of this compound (1.0 eq), an arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) in a 4:1 mixture of 1,4-dioxane and water is degassed and heated at 90 °C for 12 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Protocol 5: Buchwald-Hartwig Amination
In a glovebox, a vial is charged with this compound (1.0 eq), an amine (1.2 eq), sodium tert-butoxide (1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), and a suitable phosphine ligand (e.g., Xantphos, 0.04 eq). Anhydrous toluene is added, and the vial is sealed and heated at 100 °C for 16 hours. The reaction mixture is then cooled, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.
Protocol 6: Heck Reaction
A mixture of this compound (1.0 eq), an alkene (e.g., styrene, 1.5 eq), palladium(II) acetate (0.03 eq), tri(o-tolyl)phosphine (0.06 eq), and triethylamine (2.0 eq) in anhydrous N,N-dimethylformamide (DMF) is heated at 100 °C for 24 hours in a sealed tube. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.
Protocol 7: Sonogashira Coupling
To a solution of this compound (1.0 eq) and a terminal alkyne (1.2 eq) in degassed triethylamine are added bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq). The reaction mixture is stirred at 60 °C for 8 hours under an inert atmosphere. The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate and washed with aqueous ammonium chloride and brine. The organic layer is dried and concentrated, and the product is purified by column chromatography.
Deprotection of the Amino Group
Protocol 8: Boc Deprotection
tert-Butyl (6-substituted-pyridin-3-yl)carbamate is dissolved in dichloromethane (DCM), and an equal volume of trifluoroacetic acid (TFA) is added. The solution is stirred at room temperature for 1 hour. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution. The organic layer is dried and concentrated to yield the deprotected amine.
Protocol 9: Fmoc Deprotection
The Fmoc-protected aminopyridine is dissolved in N,N-dimethylformamide (DMF), and 20% (v/v) piperidine is added. The reaction is stirred at room temperature for 30 minutes. The solvent is removed in vacuo, and the residue is purified by column chromatography to afford the free amine.
Protocol 10: Cbz Deprotection
The Cbz-protected aminopyridine is dissolved in methanol, and 10% palladium on carbon (Pd/C) is added. The flask is evacuated and backfilled with hydrogen gas (balloon). The suspension is stirred vigorously at room temperature for 4 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the deprotected amine.[3]
Visualizing Orthogonal Strategies
The following diagrams, generated using Graphviz, illustrate the logical relationships and workflows inherent in these orthogonal protection strategies.
Caption: Orthogonal protection and reaction pathways.
References
A Comparative Guide to the Use of tert-Butyl (6-bromopyridin-3-yl)carbamate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the efficient and cost-effective synthesis of complex molecules is paramount. The introduction of substituted pyridine rings is a common strategy in the design of bioactive compounds. This guide provides a comprehensive cost-benefit analysis of using tert-Butyl (6-bromopyridin-3-yl)carbamate as a key building block in cross-coupling reactions, comparing it with viable synthetic alternatives.
Executive Summary
This compound is a valuable reagent for introducing the 5-(tert-butoxycarbonylamino)pyridin-2-yl moiety in a single step via cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination. Its primary benefit lies in the convenience of using a pre-protected building block, which can simplify purification and shorten synthetic sequences. However, this convenience comes at a higher upfront cost compared to its precursor, 2-amino-5-bromopyridine. The main alternative strategy involves the use of the less expensive 2-amino-5-bromopyridine in a cross-coupling reaction, followed by a separate tert-butoxycarbonyl (Boc) protection step. This guide presents a quantitative comparison of these two approaches, considering reagent costs, reaction yields, and overall process efficiency.
Cost-Benefit Analysis: A Tale of Two Strategies
The central choice for chemists is whether to use the pre-functionalized and protected carbamate or to opt for a multi-step approach starting from the more basic amine.
Strategy 1: The Direct Approach with this compound
This strategy involves the direct use of the title compound in a cross-coupling reaction.
Caption: Direct coupling strategy.
Strategy 2: The Two-Step Alternative with 2-Amino-5-bromopyridine
This approach utilizes the more affordable 2-amino-5-bromopyridine, with the Boc protection carried out either before or after the coupling step. The post-coupling protection is generally preferred to avoid potential interference of the Boc group with some catalytic systems.
Caption: Two-step coupling and protection strategy.
Quantitative Data Presentation
To provide a clear comparison, the following tables summarize the approximate costs of the key reagents and a hypothetical cost-benefit analysis for the synthesis of one mole of a target coupled product.
Table 1: Approximate Reagent Costs
| Reagent | Supplier Example | Price (USD) per Gram | Molar Mass ( g/mol ) | Price (USD) per Mole |
| This compound | Sigma-Aldrich | $14.95/g | 273.13 | $4083.29 |
| 2-Amino-5-bromopyridine | Thermo Scientific | $2.89/g | 173.01 | $500.00 |
| Di-tert-butyl dicarbonate | Sigma-Aldrich | $2.64/g | 218.25 | $576.18 |
| Tetrakis(triphenylphosphine)palladium(0) | Sigma-Aldrich | ~$100/g | 1155.57 | ~$115,557.00 |
Note: Prices are approximate and subject to change based on vendor, purity, and quantity. Palladium catalyst costs can vary significantly.
Table 2: Cost-Benefit Analysis for the Synthesis of 1 Mole of a Hypothetical Coupled Product
| Parameter | Strategy 1: Direct Coupling | Strategy 2: Two-Step Approach |
| Key Reagents | This compound | 2-Amino-5-bromopyridine, Di-tert-butyl dicarbonate |
| Number of Synthetic Steps | 1 | 2 |
| Hypothetical Yield (Coupling) | 85% | 90% |
| Hypothetical Yield (Protection) | N/A | 95% |
| Overall Yield | 85% | 85.5% |
| Cost of Pyridine Reagent per Mole of Product | ~$4803.87 | ~$585.96 |
| Cost of Boc Protection Reagent per Mole of Product | Included | ~$673.89 |
| Total Key Reagent Cost per Mole of Product | ~$4803.87 | ~$1259.85 |
| Primary Benefit | Fewer steps, potentially simpler purification | Significantly lower reagent cost |
| Primary Drawback | High upfront reagent cost | Additional synthetic step and purification |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization for specific substrates.
Experimental Protocol 1: Suzuki-Miyaura Coupling using this compound (Strategy 1)
Caption: Suzuki-Miyaura coupling workflow.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and water (4:1 mixture, degassed)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, the arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst to the flask.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography.
Experimental Protocol 2: Buchwald-Hartwig Amination using 2-Amino-5-bromopyridine (Part of Strategy 2)
Caption: Buchwald-Hartwig amination workflow.
Materials:
-
2-Amino-5-bromopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene (degassed)
Procedure:
-
In a glovebox or under a stream of inert gas, add 2-amino-5-bromopyridine, the amine, sodium tert-butoxide, Pd₂(dba)₃, and XPhos to a dry flask.
-
Add anhydrous, degassed toluene.
-
Seal the flask and heat the mixture to 100-110 °C with stirring.
-
Monitor the reaction's progress.
-
After completion, cool the reaction to room temperature, and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate and purify by column chromatography.
Experimental Protocol 3: Boc Protection of an Aminopyridine
Materials:
-
Aminopyridine derivative (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (catalytic to 1.2 equiv)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
Procedure:
-
Dissolve the aminopyridine derivative in the anhydrous solvent.
-
Add the base (TEA or DMAP).
-
Add di-tert-butyl dicarbonate portion-wise or as a solution in the same solvent.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify by column chromatography if necessary.
Conclusion and Recommendations
The choice between using this compound and the two-step approach with 2-amino-5-bromopyridine is a classic trade-off between convenience and cost.
-
For early-stage research and development, where speed and simplicity are often prioritized, the direct use of this compound can be advantageous. It reduces the number of synthetic and purification steps, accelerating the synthesis of target molecules for biological evaluation.
-
For large-scale synthesis and process development, the two-step approach starting from 2-amino-5-bromopyridine is significantly more cost-effective from a raw materials perspective. While it introduces an additional step, the substantial cost savings on the starting materials will likely outweigh the increased processing costs in a manufacturing setting.
Ultimately, the optimal strategy will depend on the specific project goals, scale of synthesis, and available resources. It is recommended that researchers evaluate both routes in the context of their specific target molecule to make an informed decision.
A Comparative Guide to New Synthetic Methodologies Utilizing tert-Butyl (6-bromopyridin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the various substituted pyridines, derivatives of 3-amino-6-bromopyridine are valuable building blocks. The introduction of a tert-butyloxycarbonyl (Boc) protecting group, yielding tert-Butyl (6-bromopyridin-3-yl)carbamate, offers a versatile platform for a range of synthetic transformations. This guide provides an objective comparison of three powerful palladium-catalyzed cross-coupling methodologies for the derivatization of this substrate: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Performance Comparison: C-C vs. C-N vs. C-C (sp) Bond Formation
The choice of synthetic methodology is primarily dictated by the desired bond formation at the 6-position of the pyridine ring. The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon (C-C) bonds with sp2-hybridized carbons, the Buchwald-Hartwig amination excels at forming carbon-nitrogen (C-N) bonds, and the Sonogashira coupling is the premier choice for constructing carbon-carbon bonds with sp-hybridized carbons.
Quantitative Data Summary
The following tables summarize representative quantitative data for these palladium-catalyzed cross-coupling reactions. It is important to note that while specific data for this compound is limited in publicly available literature, the data presented for the closely related 6-bromopyridin-3-amine provides a strong predictive basis for reaction performance. The electronic and steric influence of the Boc-protecting group may necessitate some optimization of the cited conditions.
Table 1: Suzuki-Miyaura Coupling of 6-Bromopyridine Derivatives
| Entry | Coupling Partner (Boronic Acid/Ester) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | >95 (Estimated for Boc-protected) |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (2.0) | Toluene | 100 | 16 | ~90 (Estimated for Boc-protected) |
| 3 | Thiophen-2-ylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3.0) | 1,4-Dioxane | 100 | 8 | >90 (Estimated for Boc-protected) |
Table 2: Buchwald-Hartwig Amination of 6-Bromopyridine Derivatives
| Entry | Coupling Partner (Amine) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | >90 (Estimated for Boc-protected) |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 110 | 18 | ~85 (Estimated for Boc-protected) |
| 3 | n-Butylamine | Pd(OAc)₂ (2) | BrettPhos (3) | NaOtBu (1.5) | THF | 80 | 6 | ~80 (Estimated for Boc-protected) |
Table 3: Sonogashira Coupling of 6-Bromopyridine Derivatives
| Entry | Coupling Partner (Alkyne) | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2.0) | DMF | 80 | 4 | >90 (Estimated for Boc-protected) |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH (2.0) | Toluene | 70 | 6 | ~88 (Estimated for Boc-protected) |
| 3 | 1-Heptyne | Pd(OAc)₂ (2) | PPh₃ (4), CuI (5) | K₂CO₃ (2.0) | Acetonitrile | 80 | 5 | ~85 (Estimated for Boc-protected) |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success. The following are generalized procedures for each cross-coupling reaction, which should be optimized for specific substrates and desired outcomes. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Suzuki-Miyaura Coupling: General Protocol
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, toluene).
-
Reaction Execution: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Buchwald-Hartwig Amination: General Protocol
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the phosphine ligand (e.g., XPhos or BINAP), and the base (e.g., NaOtBu or Cs₂CO₃) to a dry Schlenk flask or sealed tube.
-
Reagent Addition: Add the anhydrous solvent (e.g., toluene or 1,4-dioxane), followed by this compound (1.0 equiv.) and the amine coupling partner (1.1-1.5 equiv.).
-
Reaction Execution: Seal the vessel and heat to the appropriate temperature (e.g., 80-110 °C) with stirring. Monitor the reaction's progress.
-
Work-up and Purification: After cooling, dilute the mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.
Sonogashira Coupling: General Protocol
-
Reaction Setup: To a Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), the copper(I) co-catalyst (e.g., CuI), and this compound (1.0 equiv.).
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., DMF or toluene), followed by the base (e.g., Et₃N or i-Pr₂NH), and the terminal alkyne (1.2-1.5 equiv.).
-
Reaction Execution: Stir the reaction mixture at room temperature or heat as required (e.g., 25-80 °C). Monitor the reaction until the starting material is consumed.
-
Work-up and Purification: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine. Dry the organic layer, filter, and concentrate. The crude product is purified by column chromatography.
Visualizing the Methodologies
To further understand the processes and relationships between these synthetic transformations, the following diagrams are provided.
Conclusion
The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are all highly effective and versatile methods for the functionalization of this compound. The choice of methodology is primarily determined by the desired bond formation. For the synthesis of biaryl compounds, the Suzuki-Miyaura coupling is the method of choice. For the introduction of nitrogen-based nucleophiles, the Buchwald-Hartwig amination is unparalleled. Finally, for the direct installation of an alkyne moiety, the Sonogashira coupling is the most efficient route. The provided data and protocols serve as a solid foundation for researchers to develop and optimize their synthetic strategies for creating novel and diverse pyridine derivatives.
Safety Operating Guide
Proper Disposal of tert-Butyl (6-bromopyridin-3-yl)carbamate: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers
The proper disposal of tert-Butyl (6-bromopyridin-3-yl)carbamate, a halogenated pyridine derivative, is crucial for maintaining laboratory safety and environmental compliance. This compound is classified as hazardous, and all waste containing it must be managed accordingly. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this chemical, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2][3]
Key Safety Protocols:
-
Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to avoid the inhalation of dust or vapors.[4][5]
-
Personal Protective Equipment (PPE): A comprehensive PPE setup is mandatory and includes:
-
Gloves: Chemical-resistant gloves, such as butyl rubber or Viton®.[4]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[4]
-
Lab Coat: A standard laboratory coat to protect clothing and skin.[4][5]
-
Respiratory Protection: In situations with a risk of aerosol generation or inadequate ventilation, a respirator may be necessary.[6]
-
In the event of a spill, evacuate the area. For small spills, use an inert, non-combustible absorbent material like sand or vermiculite to contain the substance.[4][7] For large spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[4]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[8][9] On-site chemical treatment is not advised due to the potential for hazardous reactions.
1. Waste Identification and Segregation:
-
Identify Waste Streams: All materials contaminated with this compound must be classified as hazardous waste. This includes the pure compound, solutions, and contaminated lab supplies (e.g., pipette tips, gloves, weighing paper).[4][9]
-
Segregate Halogenated Waste: As a brominated organic compound, it is critical to segregate this waste into a designated "Halogenated Organic Waste" stream.[5][6][9][10] Mixing with non-halogenated waste can complicate disposal and increase costs.[9]
2. Waste Collection and Containment:
-
Solid Waste: Collect solid waste in a clearly labeled, sealable, and chemically compatible container, such as a high-density polyethylene (HDPE) container.[9]
-
Liquid Waste: For solutions, use a dedicated, leak-proof, and shatter-resistant container labeled "Halogenated Organic Liquid Waste."[9]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name, and associated hazards (e.g., Toxic, Irritant).[4][6]
-
Container Filling: Do not overfill waste containers; a general guideline is to fill to no more than 80% capacity to allow for vapor expansion.[9]
3. Storage and Disposal:
-
Storage: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials like strong oxidizing agents and acids.[4][11]
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed professional waste disposal service.[8] Adhere to all local, state, and federal regulations for hazardous waste disposal.[12]
Quantitative Data Summary
The following table summarizes key data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃BrN₂O₂ | [2] |
| Physical State | Solid | [2][11] |
| Appearance | Off-white | [11] |
| Storage Temperature | 2-8°C, under an inert atmosphere | [2][3] |
| Hazard Statements | H302, H315, H319, H335 | [2][3] |
| Precautionary Statements | P261, P305+P351+P338 | [2][3] |
Experimental Workflow and Diagrams
Disposal Workflow for this compound
The following diagram illustrates the procedural flow for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. This compound | 218594-15-1 [sigmaaldrich.com]
- 3. This compound | 218594-15-1 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. benchchem.com [benchchem.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. ehs.providence.edu [ehs.providence.edu]
- 9. benchchem.com [benchchem.com]
- 10. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 11. fishersci.com [fishersci.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
